Product packaging for Cefonicid(Cat. No.:CAS No. 61270-58-4)

Cefonicid

カタログ番号: B1209232
CAS番号: 61270-58-4
分子量: 542.6 g/mol
InChIキー: DYAIAHUQIPBDIP-AXAPSJFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cefonicid is a cephalosporin bearing {[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl and (R)-2-hydroxy-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug. It is a conjugate acid of a this compound(2-).
A second-generation cephalosporin administered intravenously or intramuscularly. Its bactericidal action results from inhibition of cell wall synthesis. It is used for urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections.
This compound has been reported in Bos taurus with data available.
This compound is a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and is indicated for bacterial disease and has 1 investigational indication.
See also: Cephalexin (related);  Cefazolin (related);  Cefuroxime (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N6O8S3 B1209232 Cefonicid CAS No. 61270-58-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAIAHUQIPBDIP-AXAPSJFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61270-78-8 (di-hydrochloride salt)
Record name Cefonicid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022758
Record name Cefonicid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefonicid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.95e-01 g/L
Record name Cefonicid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61270-58-4
Record name Cefonicid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61270-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefonicid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefonicid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01328
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefonicid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFONICID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefonicid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Antimicrobial Spectrum of Cefonicid Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Cefonicid, a second-generation cephalosporin, against a range of clinically relevant gram-positive bacteria. This document summarizes key quantitative data on its in vitro activity, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

In Vitro Antimicrobial Activity of this compound

This compound demonstrates targeted activity against specific gram-positive bacteria. Its efficacy is most pronounced against methicillin-susceptible Staphylococcus aureus and various non-enterococcal streptococci. However, it displays limited to no significant activity against methicillin-resistant staphylococci and enterococci.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against several key gram-positive pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Data Presentation: this compound MIC Values against Gram-Positive Bacteria

OrganismNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus
(Methicillin-Susceptible)Data not available for a large collection of clinical isolates. General susceptibility is noted.
Staphylococcus epidermidis Data not available for a large collection of clinical isolates. Often resistant.
Streptococcus pyogenes (Group A Strep)Specific MIC50/90 data for this compound is limited. Generally susceptible to cephalosporins.
Streptococcus agalactiae (Group B Strep)Specific MIC50/90 data for this compound is limited. Generally susceptible to cephalosporins.
Viridans Group Streptococci 60432Not Specified

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to and inactivating PBPs, this compound blocks the transpeptidation reaction, which is crucial for cross-linking the peptide chains of the peptidoglycan polymer. This disruption of cell wall synthesis leads to the activation of bacterial autolytic enzymes (autolysins), which further degrade the cell wall, ultimately resulting in cell lysis and bacterial death.

G cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis (Cross-linking) This compound->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes Lysis Cell Lysis Peptidoglycan->Lysis Weakened cell wall leads to Autolysins Autolysins Autolysins->Lysis Activated by disrupted synthesis

Mechanism of action of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of this compound in microtiter plate C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read and record MIC (lowest concentration with no growth) D->E G cluster_workflow Disk Diffusion Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Apply this compound-impregnated disk to agar surface B->C D Incubate at 35°C for 16-20 hours C->D E Measure zone of inhibition and interpret using CLSI breakpoints D->E

References

A Technical Guide to the Antimicrobial Spectrum of Cefonicid Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antimicrobial activity of Cefonicid, a second-generation cephalosporin antibiotic, against clinically relevant gram-negative bacteria. This document summarizes quantitative susceptibility data, details the experimental protocols for its determination, and illustrates the underlying scientific methodologies.

Introduction and Mechanism of Action

This compound is a parenteral second-generation cephalosporin distinguished by a long serum elimination half-life, which allows for once-daily dosing.[1] Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved through binding to specific penicillin-binding proteins (PBPs), leading to the formation of a defective cell wall and subsequent cell lysis. In Escherichia coli, this compound shows a high affinity for PBPs 1a, 3, and 1b.[2]

Quantitative Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against many gram-negative pathogens, particularly within the Enterobacteriaceae family.[1] Its activity is generally comparable to that of cefamandole.[3] However, it is notably inactive against several important gram-negative species, including Pseudomonas aeruginosa, Serratia spp., Acinetobacter spp., and Providencia spp.[1]

Based on its pharmacokinetic profile, the interpretive breakpoints for this compound are as follows: a strain is considered susceptible if the Minimum Inhibitory Concentration (MIC) is ≤ 16 µg/mL, and resistant if the MIC is ≥ 32 µg/mL.[2]

The following table summarizes the in vitro activity of this compound against key gram-negative bacteria. Data is compiled from various studies to provide a representative overview of its potency.

Gram-Negative BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)General Susceptibility
Enterobacteriaceae
Escherichia coli0.5 - 2.04.0 - >320.25 - >128Generally Susceptible, but resistance is notable[4]
Klebsiella pneumoniae0.5 - 2.04.0 - 160.25 - 64Generally Susceptible
Klebsiella oxytoca0.25 - 1.01.0 - 4.00.12 - 8.0Susceptible
Proteus mirabilis<0.25 - 1.00.5 - 4.0<0.12 - 8.0Highly Susceptible
Salmonella spp.1.0 - 4.04.0 - 8.00.5 - 16Susceptible
Shigella spp.0.5 - 2.02.0 - 4.00.25 - 8.0Susceptible
Citrobacter spp.1.0 - 8.016 - >640.5 - >128Variable
Enterobacter spp.2.0 - 16>321.0 - >128Often Resistant
Other Gram-Negative Bacteria
Haemophilus influenzae0.5 - 2.01.0 - 4.0≤0.03 - 8.0Susceptible (including β-lactamase producers)[3]
Neisseria gonorrhoeae<0.120.12 - 0.5≤0.015 - 1.0Highly Susceptible[1]
Neisseria meningitidis<0.25<0.25≤0.03 - 0.5Highly Susceptible[1]
Pseudomonas aeruginosa>64>64>64Intrinsically Resistant[1][3]
Serratia marcescens>64>64>64Intrinsically Resistant[3]
Acinetobacter spp.>64>64>64Intrinsically Resistant[3]

Note: MIC values can vary depending on the specific isolates, testing methodology, and geographic region. The data presented is a synthesized representation from available literature.

Experimental Protocols: MIC Determination

The quantitative data presented above is primarily determined using standardized antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS). The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method Protocol
  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared. This is followed by serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar plate.

    • The colonies are suspended in a sterile broth or saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

    • The plates are incubated under ambient air at 35°C ± 2°C for 16-20 hours. For fastidious organisms like Haemophilus influenzae, specific growth media (Haemophilus Test Medium) and incubation conditions (5% CO₂) are required.

  • Interpretation of Results:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare this compound Stock Solution P2 Perform 2-fold Serial Dilutions in Microtiter Plate P1->P2 E1 Inoculate Microtiter Plate with Bacterial Suspension P2->E1 P3 Select Bacterial Colonies from Agar Plate P4 Create Bacterial Suspension P3->P4 P5 Adjust Suspension to 0.5 McFarland Standard P4->P5 P6 Dilute to Final Inoculum Concentration P5->P6 P6->E1 E2 Incubate Plate (35°C, 16-20 hours) E1->E2 A1 Visually Inspect Wells for Turbidity (Growth) E2->A1 A2 Identify Lowest Concentration with No Visible Growth A1->A2 A3 Record as MIC Value A2->A3 Result MIC Determined A3->Result

Workflow for MIC Determination by Broth Microdilution.

Mechanisms of Resistance

Resistance to this compound in gram-negative bacteria can occur through several mechanisms. The most significant is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[2] While this compound is more stable to some β-lactamases than first-generation cephalosporins, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. Alterations in the target PBPs or reduced permeability of the outer membrane can also contribute to resistance.

Conclusion

This compound is a second-generation cephalosporin with a useful spectrum of activity against many common gram-negative pathogens, including E. coli, K. pneumoniae, P. mirabilis, H. influenzae, and N. gonorrhoeae. Its primary limitation is the lack of activity against non-fermenting gram-negative bacilli like P. aeruginosa and innate resistance in species such as Serratia and Enterobacter. The determination of its antimicrobial activity relies on standardized laboratory protocols, such as the broth microdilution method, to establish MIC values that guide clinical use. Understanding this spectrum is crucial for its appropriate application in treating bacterial infections.

References

Cefonicid's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of cefonicid, a second-generation cephalosporin antibiotic, to its molecular targets, the penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is crucial for elucidating its mechanism of action, predicting its antibacterial spectrum, and informing the development of novel antimicrobial agents.

Introduction to this compound and Penicillin-Binding Proteins

This compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of the active site of PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The affinity of a β-lactam antibiotic for specific PBPs determines its efficacy against different bacterial species and can influence the morphological changes observed in bacteria upon exposure to the drug.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs is typically determined through competitive binding assays. These experiments measure the concentration of this compound required to inhibit the binding of a radiolabeled or fluorescently tagged penicillin derivative to the PBPs by 50% (IC50). The lower the IC50 value, the higher the binding affinity of the drug for that specific PBP.

A study on Escherichia coli K-12 has provided quantitative data on the binding affinity of this compound to its PBPs. The results are summarized in the table below.

Penicillin-Binding Protein (PBP)Provisional Affinity Constant (IC50) in E. coli K-12 (µg/mL)
PBP 1a< 0.25
PBP 30.7
PBP 1b10
PBP 426
PBP 290
PBP 5> 256
PBP 6> 256

Data from a competitive binding study using benzyl[14C]penicillin.

These findings indicate that this compound has the highest affinity for PBP 1a and PBP 3 in E. coli. The potent binding to PBP 3 is associated with the filamentation of bacterial cells, a characteristic morphological effect of many cephalosporins.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of this compound to PBPs involves a series of well-established laboratory procedures. The following is a generalized protocol for a competitive binding assay using a radiolabeled penicillin.

Preparation of Bacterial Membranes
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli K-12) in an appropriate broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press to release the cellular contents.

  • Membrane Isolation: Separate the cytoplasmic membranes, which contain the PBPs, from the soluble cellular components by ultracentrifugation.

  • Membrane Resuspension: Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

Competitive Binding Assay
  • Incubation with Inhibitor: Incubate aliquots of the prepared bacterial membranes with varying concentrations of this compound for a defined period at a specific temperature (e.g., 30°C for 10 minutes). This allows this compound to bind to the PBPs.

  • Addition of Labeled Penicillin: Add a saturating concentration of radiolabeled penicillin (e.g., benzyl[14C]penicillin) to the reaction mixtures and incubate for another defined period. The radiolabeled penicillin will bind to any PBPs that have not been occupied by this compound.

  • Termination of Reaction: Stop the binding reaction by adding an excess of non-radiolabeled penicillin and placing the samples on ice.

Analysis by SDS-PAGE and Fluorography
  • Solubilization: Solubilize the membrane proteins by adding a sample buffer containing sodium dodecyl sulfate (SDS).

  • Electrophoresis: Separate the PBP-penicillin complexes based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography: Impregnate the gel with a scintillant to enhance the radioactive signal.

  • Detection: Dry the gel and expose it to X-ray film. The intensity of the bands corresponding to the different PBPs will be inversely proportional to the concentration of this compound used in the initial incubation.

  • Quantification: Densitometrically scan the autoradiogram to quantify the amount of radiolabeled penicillin bound to each PBP at different this compound concentrations.

  • IC50 Determination: Plot the percentage of inhibition of radiolabeled penicillin binding versus the this compound concentration to determine the IC50 value for each PBP.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key processes involved in determining PBP binding affinity and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Isolation Membrane Isolation Lysis->Isolation Incubate_this compound Incubate with This compound Isolation->Incubate_this compound Add_Radiolabeled_Pen Add Radiolabeled Penicillin Incubate_this compound->Add_Radiolabeled_Pen Terminate Terminate Reaction Add_Radiolabeled_Pen->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Fluorography Fluorography SDS_PAGE->Fluorography Quantification Quantification Fluorography->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Workflow for determining PBP binding affinity.

PBP_Inhibition_Mechanism PBP Penicillin-Binding Protein (PBP) Acyl_Enzyme Inactive Acyl-Enzyme Complex PBP->Acyl_Enzyme Covalent Binding This compound This compound This compound->Acyl_Enzyme Inhibition Inhibition of Peptidoglycan Synthesis Acyl_Enzyme->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Cefonicid Structure-Activity Relationship: A Deep Dive into a Second-Generation Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of bacterial pathogens.[1][2] Its clinical efficacy is intrinsically linked to its chemical structure, which allows for potent inhibition of bacterial cell wall synthesis.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, exploring how modifications to its core structure influence its antibacterial potency, spectrum, and stability against bacterial resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antibiotic.

This compound's bactericidal action stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] This inhibition leads to a compromised cell wall and ultimately, cell lysis. The key structural features of this compound that govern this interaction and its overall antibacterial profile are the acylamino side chain at the C-7 position and the substituent at the C-3 position of the 7-aminocephalosporanic acid (7-ACA) nucleus.[4][5]

Core Structure of this compound

The fundamental scaffold of this compound is the cephem nucleus, characterized by a β-lactam ring fused to a dihydrothiazine ring. The specific substituents at the C-3 and C-7 positions are pivotal to its biological activity.

  • C-7 Acylamino Side Chain: this compound possesses a mandelamido group at this position. This side chain is crucial for its antibacterial spectrum and potency.

  • C-3 Substituent: At this position, this compound features a (1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl group. This moiety significantly influences the drug's pharmacokinetic properties and stability.

G This compound C7 C-7 Acylamino Side Chain (Mandelamido group) This compound->C7 C3 C-3 Substituent ((1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl group) This compound->C3 Cephem Cephem Nucleus This compound->Cephem

Core chemical structure of this compound.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of this compound involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan cell wall. By covalently binding to the active site of these enzymes, this compound effectively halts cell wall construction, leading to bacterial cell death.

The affinity of this compound for different PBPs can influence its morphological effects on bacteria and its overall antibacterial spectrum.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inactivation Acylation and Inactivation of PBPs PBP->Inactivation Leads to CellWall Inhibition of Peptidoglycan Synthesis Inactivation->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis

Signaling pathway of this compound's mechanism of action.

Quantitative Structure-Activity Relationship Analysis

The antibacterial efficacy of this compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for this compound against a range of Gram-positive and Gram-negative bacteria, providing a quantitative basis for its spectrum of activity.

Gram-Positive BacteriaMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.5 - 644.032.0
Staphylococcus epidermidis0.5 - 322.016.0
Streptococcus pneumoniae≤0.06 - 2.00.120.5
Streptococcus pyogenes≤0.06 - 0.50.060.12
Gram-Negative BacteriaMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.12 - >1280.532.0
Haemophilus influenzae≤0.06 - 4.00.251.0
Klebsiella pneumoniae0.12 - >1281.064.0
Neisseria gonorrhoeae≤0.015 - 0.250.060.12
Proteus mirabilis0.12 - 8.00.52.0

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Key Structural Modifications and Their Impact

The development of cephalosporin antibiotics has been driven by systematic modifications of the 7-ACA nucleus to enhance activity, broaden the spectrum, and overcome resistance.

C-7 Acylamino Side Chain Modifications

The nature of the acylamino side chain at the C-7 position is a primary determinant of the antibacterial spectrum and potency against both Gram-positive and Gram-negative bacteria. For this compound, the (R)-mandelamido group contributes to its activity profile. Alterations to this side chain can significantly impact PBP binding affinity and stability to β-lactamases. For instance, the introduction of an aminothiazole ring, as seen in third-generation cephalosporins, generally enhances activity against Gram-negative bacteria.[6]

C-3 Position Modifications

The substituent at the C-3 position plays a crucial role in the pharmacokinetic properties and metabolic stability of cephalosporins. The (1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl group in this compound is associated with a long elimination half-life, allowing for once-daily dosing.[1] This group also contributes to the compound's stability. Modifications at this position can alter the drug's distribution, metabolism, and duration of action.

Resistance Mechanisms and this compound's Stability

Bacterial resistance to β-lactam antibiotics is a major clinical challenge, primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.

This compound exhibits a degree of stability to certain β-lactamases, which contributes to its effectiveness against some resistant strains.[7] However, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs). The steric and electronic properties of the C-7 side chain influence the susceptibility of the β-lactam ring to enzymatic attack.

Experimental Protocols

Synthesis of this compound Benzathine Salt

A detailed protocol for the synthesis of this compound benzathine salt has been described, offering an efficient and scalable method.[4] The general procedure involves the following key steps:

  • Preparation of O-Formyl-(R)-Mandelic Acid: (R)-mandelic acid is reacted with formic acid.

  • Acylation of 7-SACA: 7-amino-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-SACA) is acylated with O-formyl-(R)-mandeloyl chloride in an aqueous solution of sodium hydroxide and sodium bicarbonate.

  • Crystallization: The product is crystallized to yield this compound benzathine salt.

cluster_synthesis Synthesis Workflow Start Start: (R)-mandelic acid 7-SACA Step1 Step 1: Formation of O-Formyl-(R)-Mandeloyl Chloride Start->Step1 Step2 Step 2: Acylation of 7-SACA Step1->Step2 Step3 Step 3: Crystallization Step2->Step3 End End: This compound Benzathine Salt Step3->End

Experimental workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Stability Assay

The stability of this compound and its derivatives to hydrolysis by β-lactamases can be assessed using a spectrophotometric assay with a chromogenic cephalosporin substrate, such as nitrocefin.

  • Enzyme and Substrate Preparation: A solution of the β-lactamase enzyme and a solution of nitrocefin are prepared in an appropriate buffer.

  • Reaction Initiation: The antibiotic is pre-incubated with the enzyme, and the reaction is initiated by the addition of nitrocefin.

  • Spectrophotometric Monitoring: The rate of hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 482 nm) over time.

  • Data Analysis: The rate of hydrolysis in the presence of the test compound is compared to the rate in its absence to determine the degree of inhibition or stability.

Conclusion

The structure-activity relationship of this compound is a well-defined interplay between its core chemical scaffold and the specific substituents at the C-3 and C-7 positions. The mandelamido group at C-7 is critical for its antibacterial spectrum and interaction with PBPs, while the tetrazolylthiomethyl side chain at C-3 confers favorable pharmacokinetic properties, including a long half-life. Understanding these relationships is paramount for the rational design of new cephalosporin derivatives with improved potency, an expanded spectrum of activity, and enhanced stability against the ever-evolving mechanisms of bacterial resistance. The experimental protocols outlined provide a framework for the continued exploration and development of this important class of antibiotics.

References

In Vitro Activity of Cefonicid Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefonicid, a second-generation cephalosporin antibiotic, against a range of clinically significant bacterial isolates. This document synthesizes available data on its spectrum of activity, quantitative susceptibility, and the methodologies used for its evaluation.

Executive Summary

This compound demonstrates a broad spectrum of in vitro activity encompassing many common Gram-positive and Gram-negative pathogens.[1][2] Its activity profile is comparable to that of cefamandole.[1][3] this compound is particularly active against methicillin-sensitive Staphylococcus aureus, non-enterococcal streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and numerous species within the Enterobacteriaceae family.[2] Notably, it is not effective against methicillin-resistant staphylococci, enterococci, Pseudomonas species, Serratia species, Acinetobacter species, and Bacteroides species.[1][2] The high degree of protein binding (approximately 98%) of this compound may lead to a reduction in its antimicrobial activity when measured in the presence of human serum.[2]

Data Presentation: Quantitative In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus>1,0000.25 - >1282.08.0[3]
Staphylococcus epidermidis>1,0000.25 - >1282.016.0[3]

Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli>1,000≤0.25 - >1281.016.0[3]
Klebsiella pneumoniae>1,000≤0.25 - >1281.08.0[3]
Proteus mirabilis>1,000≤0.25 - 320.52.0[3]
Haemophilus influenzae----[2]
Neisseria gonorrhoeae----[2]

Note: Specific MIC values for H. influenzae and N. gonorrhoeae were not available in the reviewed literature, though this compound is reported to have good activity against these organisms.[2]

Table 3: Interpretive Criteria for this compound Susceptibility Testing

MethodDisk ContentSusceptibleIntermediateResistantReference
Disk Diffusion 30 µg≥ 18 mm15 - 17 mm≤ 14 mm[1]
MIC (µg/mL) -≤ 16-≥ 32[1][3]

Experimental Protocols

The determination of in vitro activity of this compound against clinical isolates is primarily conducted using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4][5] The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. For testing fastidious organisms like Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.[6]

  • Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation : The prepared microdilution trays containing the serial dilutions of this compound are inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C for 16-20 hours in ambient air. For organisms like Neisseria gonorrhoeae, incubation is performed in a CO₂-enriched atmosphere.

  • Interpretation : The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

  • Inoculum Preparation : A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate : A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth. For fastidious organisms, appropriate supplemented agar is used (e.g., HTM for H. influenzae).[6]

  • Application of this compound Disk : A paper disk containing 30 µg of this compound is placed on the surface of the inoculated agar plate.

  • Incubation : The plates are incubated at 35°C for 16-20 hours.

  • Interpretation : The diameter of the zone of inhibition around the disk is measured in millimeters. The size of the zone is then correlated with the interpretive criteria outlined in Table 3 to determine if the isolate is susceptible, intermediate, or resistant to this compound.[1]

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

G cluster_0 Isolate Preparation cluster_1 Susceptibility Testing cluster_1a Broth Microdilution cluster_1b Disk Diffusion cluster_2 Data Analysis Isolate Clinical Isolate Culture Pure Culture on Agar Isolate->Culture Suspension Standardized Inoculum (0.5 McFarland) Culture->Suspension Microdilution Inoculate Microtiter Plate with Serial this compound Dilutions Suspension->Microdilution Agar Inoculate Mueller-Hinton Agar Suspension->Agar Incubation1 Incubate 16-20h at 35°C Microdilution->Incubation1 MIC Determine MIC Incubation1->MIC Interpretation Interpret Results (Susceptible, Intermediate, Resistant) MIC->Interpretation Disk Apply 30µg this compound Disk Agar->Disk Incubation2 Incubate 16-20h at 35°C Disk->Incubation2 Zone Measure Zone of Inhibition Incubation2->Zone Zone->Interpretation

Caption: Workflow for determining the in vitro susceptibility of clinical isolates to this compound.

Logical Relationship of this compound Activity Assessment

G cluster_0 Gram-Positive Isolates cluster_1 Gram-Negative Isolates cluster_2 Resistant Isolates This compound This compound Staph_aureus S. aureus (MS) This compound->Staph_aureus Strep Streptococci This compound->Strep Enterobacteriaceae Enterobacteriaceae (E. coli, Klebsiella, Proteus) This compound->Enterobacteriaceae Fastidious Fastidious Organisms (H. influenzae, N. gonorrhoeae) This compound->Fastidious MRSA MRSA This compound->MRSA Enterococci Enterococci This compound->Enterococci Pseudomonas Pseudomonas spp. This compound->Pseudomonas Other_Resistant Serratia, Acinetobacter, Bacteroides This compound->Other_Resistant

Caption: this compound's spectrum of activity against different bacterial groups.

References

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cefonicid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefonicid is a second-generation cephalosporin antibiotic known for its broad spectrum of activity and a notably long elimination half-life, which allows for a once-daily dosing regimen.[1][2] Administered parenterally, it has been utilized in the treatment of various infections, including those of the urinary tract, lower respiratory tract, and skin and soft tissues, as well as for surgical prophylaxis.[3][4] This technical guide provides an in-depth review of the pharmacokinetic and pharmacodynamic properties of this compound, presenting quantitative data, experimental methodologies, and the underlying mechanisms of action and disposition for researchers, scientists, and drug development professionals.

Pharmacodynamics: The Interaction of this compound with Bacteria

The pharmacodynamic properties of an antibiotic describe its interaction with the target pathogen, governing its efficacy.

Mechanism of Action

Like all beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] The process involves several key steps:

  • Penetration: this compound crosses the outer membrane of gram-negative bacteria to enter the periplasmic space.

  • Target Binding: It covalently binds to specific Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes (transpeptidases) involved in the final steps of peptidoglycan synthesis.[3][8] this compound shows a high affinity for PBPs 1a, 3, and 1b in Escherichia coli.[9][10]

  • Inhibition of Cell Wall Synthesis: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which is crucial for cell wall integrity and strength.[8]

  • Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial cell wall autolytic enzymes (autolysins), leads to a weakened cell wall, cell lysis, and bacterial death.[5][6]

Cefonicid_Mechanism_of_Action cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Synthesis Peptidoglycan Synthesis Crosslinking Cell Wall Cross-linking Synthesis->Crosslinking catalyzed by PBPs Lysis Weakened Cell Wall & Cell Lysis Crosslinking->Lysis This compound This compound This compound->PBP Binds to & Inhibits

Figure 1: this compound's mechanism of inhibiting bacterial cell wall synthesis.
Spectrum of Antimicrobial Activity

This compound demonstrates activity against a range of gram-positive and gram-negative organisms. However, its high degree of protein binding can significantly reduce its measured activity in serum.[11][12]

  • Gram-Positive Aerobes: Active against methicillin-sensitive Staphylococcus aureus and nonenterococcal streptococci.[12]

  • Gram-Negative Aerobes: Good activity against Haemophilus influenzae (including β-lactamase producing strains), Neisseria gonorrhoeae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[11][13]

  • Resistant Organisms: this compound is generally not active against methicillin-resistant staphylococci, enterococci, Pseudomonas species, Serratia species, Acinetobacter species, and Bacteroides fragilis.[10][12]

Pharmacodynamic Data: Minimum Inhibitory Concentrations (MIC)

MIC values are the primary quantitative measure of an antibiotic's in vitro potency. The susceptibility breakpoints for this compound are established based on achievable pharmacokinetic concentrations.

ParameterValueReference
Susceptible ≤ 8 - 16 µg/mL[10][11]
Intermediate 15 - 17 mm (disk diffusion)[11]
Resistant > 16 - 32 µg/mL[10][11]
Table 1: In Vitro Susceptibility Breakpoints for this compound.

Note: The high protein binding of this compound (98%) results in a significant reduction of its antimicrobial activity when measured in the presence of human serum, with reports of a 2- to 32-fold increase in the MIC for S. aureus.[11][12] This has led to clinical failures in treating serious staphylococcal infections like endocarditis.[2][11]

Mechanisms of Resistance

Bacterial resistance to this compound is primarily mediated by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. This compound is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases.[14]

Pharmacokinetics: The Disposition of this compound in the Body

The pharmacokinetic profile of this compound is distinguished by its long half-life, which is a direct result of its high protein binding and efficient renal retention.

Cefonicid_Pharmacokinetics cluster_input Administration cluster_body Systemic Circulation & Distribution cluster_output Elimination Admin IV / IM Injection Circulation Systemic Circulation Admin->Circulation Binding Reversible Plasma Protein Binding (~98%) Circulation->Binding Distribution Tissue Distribution (Bone, Synovial Fluid, etc.) Circulation->Distribution Kidney Kidneys Circulation->Kidney Excretion Renal Excretion (88-99% Unchanged) Kidney->Excretion

Figure 2: Overview of the pharmacokinetic pathway of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: this compound is administered intravenously or intramuscularly as it is not absorbed from the gastrointestinal tract.[15]

  • Distribution: The drug is highly bound to plasma proteins (~98%).[5][6] This binding is concentration-dependent and saturable.[16][17] The steady-state volume of distribution (Vd) is relatively small, approximately 0.11 to 0.12 L/kg, indicating limited distribution outside the extracellular fluid.[18][19][20] this compound distributes into various tissues, including bone, synovial fluid, pleural fluid, and uterine tissue, but shows poor penetration into the central nervous system.[11][14]

  • Metabolism: this compound is not metabolized in the body.[5][6][14]

  • Excretion: The drug is eliminated almost entirely by the kidneys, with 88-99% of a dose excreted unchanged in the urine.[14][19] Elimination occurs through a combination of glomerular filtration and active tubular secretion.[14][15]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound in different populations.

ParameterMean Value (± SD)Reference(s)
Elimination Half-Life (t½) 4.4 - 4.6 hours[15][18][19]
Steady-State Volume of Distribution (Vd) 0.11 - 0.12 L/kg[18][19][20]
Total Body Clearance 0.369 ± 0.110 mL/min/kg[18][21]
Plasma Clearance 0.32 ± 0.06 mL/min/kg[19]
Renal Clearance 0.29 ± 0.05 mL/min/kg[19]
Plasma Protein Binding ~98%[5][6]
Peak Serum Concentration (Cmax) ~220 µg/mL (after 1g IV dose)[14]
Fraction Excreted Unchanged in Urine 88% ± 6%[19]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults with Normal Renal Function.

The disposition of this compound is significantly altered in populations with changed physiological states, particularly renal function.

PopulationElimination Half-Life (t½)Key FindingReference(s)
Healthy Young Adults ~4.9 hoursBaseline for comparison.[22]
Geriatric Patients ~9.6 hoursHalf-life is significantly prolonged due to age-related decline in renal function.[22]
Anuric Patients (Renal Failure) ~70 hoursHalf-life increases dramatically, necessitating significant dose reduction.[20][23] Total clearance is linearly correlated with creatinine clearance.[20][23]
Table 3: this compound Pharmacokinetics in Special Populations.

Key Experimental Methodologies

The characterization of this compound's PK/PD profile relies on standardized and robust experimental protocols.

Pharmacokinetic Analysis in Human Subjects

A common methodology for determining pharmacokinetic parameters involves administering the drug to subjects and measuring its concentration in biological fluids over time.

  • Protocol Example (Adapted from Heim-Duthoy et al., 1988):

    • Subject Group: 15 patients with skin and skin structure infections were enrolled.[18]

    • Dosing Regimen: this compound (2 g) was administered as an intravenous infusion every 24 hours until steady state was achieved.[18]

    • Sample Collection: Multiple post-dose blood samples were collected over a 24-hour dosing interval.[18]

    • Drug Quantification: this compound concentrations in serum were determined using a validated high-performance liquid chromatography (HPLC) assay.[18][24]

    • Data Analysis: The resulting serum concentration-time data were fitted to a pharmacokinetic model (e.g., a biexponential model) using nonlinear regression analysis to calculate parameters such as half-life, clearance, and volume of distribution.[18][24]

PK_Workflow A Patient Enrollment & Dosing to Steady State B Serial Blood Sample Collection over 24h A->B C Plasma Separation (Centrifugation) B->C D Drug Quantification (HPLC Analysis) C->D E Generation of Concentration vs. Time Profile D->E F Pharmacokinetic Modeling (Nonlinear Regression) E->F G Calculation of PK Parameters (t½, Vd, CL) F->G

Figure 3: Experimental workflow for a clinical pharmacokinetic study.
Determination of Minimum Inhibitory Concentration (MIC)

MIC testing is performed to determine the in vitro susceptibility of bacteria to an antibiotic.

  • Protocol: Broth Microdilution Method

    • Preparation: A standardized inoculum of the test bacterium is prepared.

    • Serial Dilution: this compound is serially diluted in microtiter plate wells containing cation-adjusted Mueller-Hinton broth.

    • Inoculation: Each well is inoculated with the bacterial suspension.

    • Incubation: The plate is incubated under specific conditions (e.g., 18-24 hours at 35°C).

    • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[25]

Penicillin-Binding Protein (PBP) Affinity Assay

These assays measure the ability of a β-lactam antibiotic to bind to its PBP targets.

  • Protocol: Competitive Binding Assay

    • PBP Preparation: PBPs are isolated from the membrane fraction of a test organism, such as E. coli.[9]

    • Competition: The isolated PBPs are incubated with varying concentrations of unlabeled this compound.

    • Labeling: A radiolabeled β-lactam, such as benzyl[14C]penicillin, is added to the mixture. This label will bind to any PBPs not already occupied by this compound.[9]

    • Separation & Detection: The PBP-antibiotic complexes are separated by SDS-PAGE, and the radiolabeled bands are detected by fluorography.

    • Analysis: The concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin to a specific PBP is calculated, indicating binding affinity.[10]

Conclusion

This compound is a second-generation cephalosporin characterized by a unique pharmacokinetic profile, most notably a long elimination half-life of approximately 4.5 hours, which is attributable to its high degree of plasma protein binding and primary elimination via the kidneys.[12][15] Its pharmacodynamic activity stems from the inhibition of bacterial cell wall synthesis through binding to essential PBPs.[5][6] While effective against many common gram-positive and gram-negative pathogens, its clinical utility can be limited by its reduced activity in serum against certain organisms like S. aureus and its susceptibility to modern resistance mechanisms such as ESBLs.[11][14] A thorough understanding of these PK/PD properties, derived from detailed experimental methodologies, is critical for its appropriate clinical application and for guiding the development of future antimicrobial agents.

References

Cefonicid Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic recognized for its broad spectrum of activity. As with all β-lactam antibiotics, the stability of this compound is a critical parameter influencing its efficacy, safety, and shelf-life. Understanding the degradation pathways and the resulting byproducts is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This technical guide provides an in-depth overview of the known and potential degradation pathways of this compound, its degradation byproducts, and the experimental methodologies employed to study these processes.

Core Degradation Pathways of Cephalosporins

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, the degradation pathways can be inferred from studies on structurally similar cephalosporins such as cefdinir and cefaclor. The primary mechanisms of degradation for this class of antibiotics include hydrolysis, oxidation, photolysis, and thermal decomposition.[1][2][3]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for cephalosporins, primarily involving the cleavage of the strained β-lactam ring.[4][5] This reaction is susceptible to catalysis by both acidic and basic conditions.

  • Acidic Hydrolysis: Under acidic conditions, the β-lactam ring of the cephalosporin nucleus can be hydrolyzed. For some cephalosporins, this can be followed by rearrangements of the dihydrothiazine ring.[2]

  • Basic Hydrolysis: In alkaline environments, the β-lactam bond is readily cleaved, leading to the formation of inactive degradation products.[6]

Oxidative Degradation

Oxidation can occur at various positions on the this compound molecule, particularly at the sulfur atom in the dihydrothiazine ring, which can be oxidized to a sulfoxide. The use of oxidizing agents like hydrogen peroxide is a common method to simulate this degradation pathway in forced degradation studies.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of cephalosporins. This process can involve complex photochemical reactions leading to a variety of degradation products. The specific photolytic pathway is dependent on the chromophores present in the molecule.

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound, both in solid and solution states. Thermal stress can promote hydrolysis and other rearrangement reactions.

Known Related Substances and Potential Degradation Byproducts of this compound

Analysis of this compound for injection has identified several related substances that may also be indicative of its degradation profile. These include:

  • 5-mercapto-1,2,3,4-tetrazole 1-methyl sulfonic acid (MTM) [4]

  • 7-aminocephalosporanic acid (ACA) [4]

  • Methoxythis compound (MOC) [4]

Additionally, studies on other cephalosporins suggest the formation of various classes of degradation products, including:

  • Products of β-lactam ring opening[1][5]

  • Isomerization products[1]

  • Polymerized impurities[2]

Quantitative Data

Quantitative data from specific forced degradation studies on this compound are limited in the available literature. However, a high-performance liquid chromatography (HPLC) method using a diode array detector (DAD) has been developed for the analysis of this compound and its related substances, providing correction factors for their quantification relative to this compound.

Table 1: HPLC-DAD Correction Factors for this compound Related Substances [4]

CompoundDetection Wavelength (nm)Correction Factor
5-mercapto-1,2,3,4-tetrazole 1-methyl sulfonic acid (MTM)2551.06
7-aminocephalosporanic acid (ACA)2650.77
Methoxythis compound (MOC)2680.97

Experimental Protocols

General Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop and validate stability-indicating analytical methods.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Organic solvents (e.g., acetonitrile, methanol) for sample preparation

  • Calibrated analytical instrumentation (HPLC-UV/DAD, LC-MS, NMR)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and an organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N to 1 N). The mixture can be stored at room temperature or heated (e.g., 60 °C) for a defined period. Samples should be withdrawn at various time points, neutralized with a suitable base, and diluted for analysis.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N to 1 N). The mixture is typically stored at room temperature for a shorter duration due to the higher lability of the β-lactam ring in basic conditions. Samples are withdrawn, neutralized with a suitable acid, and diluted for analysis.

    • Oxidative Degradation: Treat the this compound stock solution with a solution of H₂O₂ (e.g., 3% to 30%) at room temperature. Samples are taken at different time intervals and diluted for analysis.

    • Thermal Degradation (Solution): Heat the this compound stock solution at an elevated temperature (e.g., 60-80 °C) for a specified duration.

    • Thermal Degradation (Solid State): Expose the solid this compound powder to dry heat at an elevated temperature.

    • Photodegradation: Expose the this compound stock solution (in a photostable, transparent container) to a controlled light source (e.g., UV lamp at 254 nm or a combination of UV and visible light as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. An LC-MS method can be employed for the identification of the molecular weights of the degradation products. For structural elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using NMR and mass spectrometry.

Analytical Method: HPLC-DAD for this compound and Related Substances

The following is an example of an HPLC method adapted from a study on this compound impurities.[4]

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the separation of this compound and its byproducts.

  • Flow Rate: Typically 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection: Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 255 nm for MTM, 265 nm for ACA, 268 nm for MOC, and the λmax of this compound).

  • Injection Volume: 10-20 µL

Visualizations

Inferred Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_side_chain Side Chain Cleavage cluster_other Other Modifications This compound This compound Beta_Lactam_Cleavage β-Lactam Ring Cleavage Product This compound->Beta_Lactam_Cleavage H₂O, H⁺/OH⁻ ACA 7-Aminocephalosporanic Acid (ACA) (Potential Hydrolysis Product) This compound->ACA Hydrolysis Sulfoxide This compound Sulfoxide This compound->Sulfoxide [O] MTM 5-Mercapto-1,2,3,4-tetrazole 1-methyl sulfonic acid (MTM) This compound->MTM Side Chain Fission MOC Methoxythis compound (MOC) This compound->MOC Modification Polymerization Polymerized Impurities This compound->Polymerization Stress Conditions G cluster_stress Forced Degradation cluster_analysis Analysis start This compound Drug Substance Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) start->Oxidation Thermal Thermal Stress (e.g., 80°C) start->Thermal Photo Photolytic Stress (UV/Vis Light) start->Photo HPLC HPLC-UV/DAD Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification of m/z) HPLC->LCMS Characterize Peaks Isolation Isolation of Degradants (Preparative HPLC) LCMS->Isolation Target Isolation Structure Structure Elucidation (NMR, HR-MS) Isolation->Structure Confirm Structure

References

Methodological & Application

Application Notes and Protocols for Preparing Cefonicid Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Its bactericidal action is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[2][3] This interference results in a defective cell wall and leads to bacterial cell lysis.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments, such as antimicrobial susceptibility testing and mechanism of action studies.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its proper handling and use in experimental settings. This compound is typically supplied as a sodium salt, which is a crystalline solid.[5]

Table 1: Physicochemical and Solubility Data for this compound Sodium Salt

PropertyValueReference(s)
Form Crystalline solid[5]
Molecular Formula C₁₈H₁₆N₆O₈S₃·2Na[5]
Molecular Weight 586.5 g/mol [5][6]
Solubility in DMSO Approx. 5 mg/mL to 125 mg/mL. Note: Solubility can be affected by the purity and water content of the DMSO. Use fresh, high-quality DMSO for best results.[5][6][7]
Solubility in Water Approx. 100 mg/mL[6]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[5]
Solubility in Ethanol Insoluble[6]

Recommended Storage and Stability

Proper storage is essential to maintain the potency and integrity of this compound.

Table 2: Storage and Stability of this compound Stock Solutions

FormStorage TemperatureDurationReference(s)
Solid Powder (Sodium Salt) -20°C≥ 4 years[5]
Aqueous Solution Room Temperature24 hours[8][9]
5°C72 hours. Note: High concentrations (≥220 mg/mL) may become turbid after 72 hours.[8][9]
DMSO/Water Stock Solution -20°C1 month[6]
-80°C1 year[6]
Frozen Aqueous Solution Frozen (≤ -20°C)Up to 8 weeks[8][9]
Thawed Frozen Solution Room Temperature24 hours[8][9]
5°C96 hours[8][9]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in Water

This protocol is suitable for experiments where an aqueous, organic solvent-free solution is required.

Materials:

  • This compound Sodium Salt powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound Sodium Salt powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of the powder.

  • Dissolution: Add the required volume of sterile water to the tube. For the example above, add 10 mL of water.

  • Mixing: Cap the tube securely and vortex vigorously until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube. This step is critical for ensuring the sterility of the stock solution for cell-based assays.[10]

  • Aliquoting: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid waste and repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for applications requiring a high concentration stock that will be further diluted in aqueous media.

Materials:

  • This compound Sodium Salt powder

  • High-quality, anhydrous DMSO

  • Sterile conical tubes

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile conical tube, weigh the desired amount of this compound Sodium Salt powder. For instance, to prepare 2 mL of a 50 mg/mL stock, weigh 100 mg of powder.

  • Dissolution: Add the required volume of anhydrous DMSO. For this example, add 2 mL of DMSO. It is recommended to work in a chemical hood and purge the vial with an inert gas like nitrogen or argon before sealing to protect the anhydrous DMSO.[5]

  • Mixing: Cap the tube tightly and vortex until the solid is fully dissolved. Ultrasonic treatment in a water bath can be used to facilitate dissolution if needed.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Ensure the tubes are suitable for DMSO storage.

  • Storage: Label the aliquots clearly and store them at -20°C or -80°C. Protect from moisture.

Important Considerations for In Vitro Use:

  • When diluting DMSO stocks into aqueous culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).[5]

  • Always prepare a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) in your experiments.

Visualized Workflow and Mechanism of Action

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound Sodium Salt Powder add_solvent 2. Add Sterile Solvent (Water or DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate Until Dissolved add_solvent->dissolve sterilize 4. Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solutions.

G cluster_pathway This compound Mechanism of Action This compound This compound (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Catalyzes synthesis Bacterial Cell Wall Synthesis crosslinking->synthesis Essential for defective_wall Defective & Weak Cell Wall synthesis->defective_wall Leads to lysis Cell Lysis & Bacterial Death defective_wall->lysis Results in

Caption: this compound inhibits bacterial cell wall synthesis leading to cell death.

References

Cefonicid in Surgical Prophylaxis: Application Notes and Protocols for Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cefonicid in experimental models of surgical prophylaxis. The information is compiled from various studies to assist in the design and execution of preclinical research evaluating the efficacy of this compound in preventing surgical site infections.

Application Notes

This compound is a second-generation cephalosporin antibiotic with a notably long half-life, which has made it an attractive candidate for single-dose surgical prophylaxis.[1] Experimental models are crucial for understanding its pharmacokinetic and pharmacodynamic properties in the context of surgical wound contamination. The following notes summarize key considerations for designing in vivo studies.

Choice of Animal Model:

  • Murine Models: Mice are frequently used for initial efficacy screening in wound infection models due to their cost-effectiveness and ease of handling. The Swiss-Webster mouse is a commonly used outbred stock for such studies.[1]

  • Lagomorph Models: Rabbits are often employed in orthopedic models, particularly for implant-related infections, due to their larger bone size, which allows for the placement of implants and more extensive surgical procedures.

  • Canine Models: Dogs have been used in orthopedic surgical prophylaxis studies to evaluate antibiotics like cefazolin, providing a model that can be clinically relevant to veterinary and human medicine.

Bacterial Challenge:

  • Staphylococcus aureus is the most common pathogen implicated in surgical site infections, particularly in orthopedic procedures involving implants. Methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) are both clinically relevant strains to consider.

  • Gram-negative bacteria such as Escherichia coli are also significant pathogens in certain types of surgical wound infections and can be used as the challenge organism.[1]

  • The bacterial inoculum should be carefully standardized and administered directly into the surgical site to mimic contamination during a procedure.

This compound Administration:

  • Route of Administration: Intraperitoneal injection is a common route in murine models for systemic delivery.[1] Intravenous or intramuscular administration is more clinically relevant for larger animal models.

  • Dosage and Timing: The dosage of this compound should be selected based on pharmacokinetic studies in the chosen animal model to achieve clinically relevant plasma and tissue concentrations. The timing of administration is critical for effective prophylaxis; typically, the antibiotic is given 30 to 60 minutes before the surgical incision.

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies involving this compound and other cephalosporins used in surgical prophylaxis models.

Table 1: Efficacy of this compound in a Murine Surgical Wound Infection Model

Treatment GroupBacterial ChallengeMean Wound Bacterial Concentration (log10 CFU/g)Infection Rate (%)
Saline Control S. aureusNot Reported (Significantly higher than antibiotic groups)Not Reported (Significantly higher than antibiotic groups)
Saline Control E. coliNot Reported (Significantly higher than antibiotic groups)Not Reported (Significantly higher than antibiotic groups)
Cefazolin (10 mg, single dose) S. aureusSignificantly lower than controlSignificantly lower than control
Cefazolin (10 mg, multiple doses) S. aureusSignificantly lower than controlSignificantly lower than control
This compound (10 mg, single dose) S. aureusSignificantly lower than controlSignificantly lower than control
This compound (20 mg, single dose) S. aureusSignificantly lower than controlSignificantly lower than control
Cefazolin (10 mg, single dose) E. coliSignificantly lower than controlSignificantly lower than control
Cefazolin (10 mg, multiple doses) E. coliSignificantly lower than controlSignificantly lower than control
This compound (10 mg, single dose) E. coliSignificantly lower than controlSignificantly lower than control
This compound (20 mg, single dose) E. coliSignificantly lower than controlSignificantly lower than control

Source: Data adapted from a study in Swiss-Webster mice.[1] The study reported that all cephalosporin regimens significantly reduced mean wound bacterial concentrations and infection rates compared to the saline control (p < 0.001), with no significant differences among the antibiotic regimens.[1]

Table 2: Comparative Pharmacokinetics of Cephalosporins in Bone and Synovial Fluid (Human and Canine Data)

AntibioticAnimal/HumanTissueMean ConcentrationTime of Measurement
This compound HumanBoneNot specifiedNot specified
This compound HumanSerumHigh and prolongedNot specified
Cefazolin CanineBone (Cortical)Lower than cancellousParallels serum concentration
Cefazolin CanineBone (Cancellous)Higher than corticalParallels serum concentration
Cefazolin HumanBone5.7 µg/gDuring surgery
Cefazolin HumanSynovial Fluid24.4 µg/mLDuring surgery
Cefoxitin HumanBone12 µg/g65 minutes post-administration
Cefoxitin HumanSynovial Fluid72 µg/mL33 minutes post-administration

Note: Direct comparative data for this compound concentration in animal bone and synovial fluid from surgical prophylaxis models is limited in the reviewed literature. The data for cefazolin and cefoxitin are provided for comparative context.

Experimental Protocols

Protocol 1: Murine Surgical Wound Infection Model

This protocol is adapted from a study evaluating single-dose this compound in preventing wound infection in mice.[1]

1. Animals:

  • Species: Swiss-Webster mice

  • Sex: Female

  • Weight: 25-30 g

2. Materials:

  • This compound sodium

  • Cefazolin sodium

  • Sterile 0.9% saline

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Escherichia coli (e.g., ATCC 25922)

  • Tryptic soy broth and agar

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

3. Experimental Groups:

  • Group I: Saline control (intraperitoneal injection)

  • Group II: Cefazolin (10 mg in saline, intraperitoneal)

  • Group III: Cefazolin (10 mg pre-op and 10 mg post-op in saline, intraperitoneal)

  • Group IV: this compound (10 mg in saline, intraperitoneal)

  • Group V: this compound (20 mg in saline, intraperitoneal)

4. Procedure:

  • Bacterial Preparation: Culture S. aureus and E. coli overnight in tryptic soy broth. Dilute the bacterial suspension to achieve the desired inoculum (e.g., 1.94 x 10⁸ CFU for S. aureus and 4.39 x 10⁸ CFU for E. coli).[1]

  • Animal Preparation and Prophylaxis: Anesthetize the mice. One hour before surgery, administer the assigned prophylactic agent or saline intraperitoneally.

  • Surgical Procedure:

    • Shave and disinfect the dorsal thoracic area.

    • Create a 2 cm full-thickness skin incision.

    • Contaminate the wound by pipetting the bacterial suspension directly into the incision.

    • Close the incision with sutures.

  • Postoperative Care: For Group III, administer the second dose of cefazolin 4 hours after surgery.[1] Provide appropriate postoperative analgesia and monitor the animals.

  • Efficacy Evaluation:

    • At 48 hours post-surgery, euthanize the mice.

    • Aseptically excise the entire wound, including a margin of surrounding tissue.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on tryptic soy agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Calculate the infection rate for each group based on a predefined threshold of bacterial growth.

dot

Murine_Wound_Infection_Model cluster_pre_op Pre-operative Phase cluster_op Operative Phase cluster_post_op Post-operative Phase Animal_Prep Swiss-Webster Mice (Anesthetized) Prophylaxis Administer Prophylaxis (IP) - this compound (10 or 20 mg) - Cefazolin (10 mg) - Saline Animal_Prep->Prophylaxis 1 hour before surgery Incision Create 2 cm Dorsal Incision Prophylaxis->Incision Contamination Contaminate Wound (S. aureus or E. coli) Incision->Contamination Closure Suture Incision Contamination->Closure Post_Op_Care Post-operative Care (Analgesia) Closure->Post_Op_Care Euthanasia Euthanasia at 48h Post_Op_Care->Euthanasia Evaluation Wound Excision & Bacterial Quantification (CFU/g) Euthanasia->Evaluation

Murine Surgical Wound Infection Model Workflow.
Protocol 2: Representative Rabbit Model of Implant-Associated Osteomyelitis Prophylaxis

This protocol is a representative model adapted from descriptions of orthopedic implant infection models. Specific parameters for this compound would need to be optimized.

1. Animals:

  • Species: New Zealand White rabbits

  • Sex: Male or Female

  • Weight: 2.5-3.5 kg

2. Materials:

  • This compound sodium

  • Sterile 0.9% saline

  • Staphylococcus aureus (clinical isolate from an orthopedic infection is recommended)

  • Tryptic soy broth and agar

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments for orthopedic procedures

  • Sterile orthopedic implant (e.g., stainless steel Kirschner wire or small plate)

  • Bone cement (optional, can be used to create a more challenging infection model)

3. Experimental Groups:

  • Group A: Saline control (intravenous)

  • Group B: this compound (dose to be determined based on rabbit pharmacokinetics, intravenous)

4. Procedure:

  • Bacterial Preparation: Prepare a standardized inoculum of S. aureus (e.g., 10⁶ CFU).

  • Animal Preparation and Prophylaxis: Anesthetize the rabbits. Administer this compound or saline intravenously 30-60 minutes before the surgical incision.

  • Surgical Procedure:

    • Prepare the surgical site (e.g., proximal tibia) with aseptic technique.

    • Create a skin incision and expose the bone.

    • Drill a hole into the medullary cavity.

    • Instill the bacterial inoculum directly into the medullary cavity.

    • Insert the sterile implant.

    • Close the wound in layers.

  • Postoperative Care: Provide appropriate postoperative analgesia and monitor for signs of infection (e.g., swelling, redness, lameness).

  • Efficacy Evaluation (e.g., at 2-4 weeks post-surgery):

    • Euthanize the rabbits.

    • Aseptically harvest the implant and surrounding bone tissue.

    • Microbiological Analysis:

      • Sonnicate the implant to dislodge adherent bacteria and quantify CFU.

      • Homogenize the bone tissue and perform quantitative bacteriology (CFU/g).

    • Histological Analysis: Process bone sections for histological examination to assess inflammation and bone destruction.

    • Radiographic Analysis: X-ray the affected limb to evaluate for signs of osteomyelitis (e.g., bone lysis, periosteal reaction).

dot

Rabbit_Orthopedic_Model cluster_prep Preparation cluster_surgery Surgical Procedure cluster_evaluation Evaluation (2-4 weeks) Animal New Zealand White Rabbit (Anesthetized) Prophylaxis IV Prophylaxis (this compound or Saline) Animal->Prophylaxis 30-60 min before incision Expose_Bone Expose Tibia Prophylaxis->Expose_Bone Drill Drill into Medullary Cavity Expose_Bone->Drill Inoculate Inoculate with S. aureus Drill->Inoculate Implant Insert Implant Inoculate->Implant Close Wound Closure Implant->Close Euthanasia Euthanasia Close->Euthanasia Analysis Microbiological Analysis (CFU) Histological Analysis Radiographic Analysis Euthanasia->Analysis

Rabbit Implant-Associated Osteomyelitis Prophylaxis Model.

References

Application Notes & Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Cefonicid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefonicid is a second-generation cephalosporin antibiotic with a broad spectrum of activity. Its quantitative determination in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy. These application notes provide detailed protocols for the HPLC analysis of this compound, including method parameters, validation data, and experimental workflows.

Protocol 1: USP Official Method for this compound Sodium Assay

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Sodium and is suitable for the quantitative analysis of the bulk drug substance.[1]

Chromatographic Conditions
ParameterSpecification
Mobile Phase A filtered and degassed mixture of water, methanol, and 0.2 M monobasic ammonium phosphate (33:5:2 v/v/v).[1]
Stationary Phase 4-mm × 30-cm column containing L1 packing (C18).
Detector UV detector set at 254 nm.[1]
Flow Rate Approximately 2 mL/minute.[1]
Injection Volume Not specified in the monograph, typically 10-20 µL.
Column Temperature Ambient.
Experimental Protocol

1. Preparation of Solutions:

  • Standard Preparation: Accurately weigh a quantity of USP this compound Sodium Reference Standard (RS) and dissolve it in the mobile phase to obtain a final concentration of about 200 µg of this compound per mL.[1]

  • Assay Preparation: Accurately weigh about 40 mg of this compound Sodium, transfer to a 200-mL volumetric flask, dissolve in, and dilute to volume with the mobile phase. Mix thoroughly.[1]

  • Resolution Solution: To ensure system suitability, a resolution solution can be prepared by dissolving USP this compound Sodium RS in the mobile phase to a concentration of about 0.2 mg/mL and heating it on a steam bath for 30 minutes. This solution will contain a mixture of this compound and its desacetyl derivative.[1]

2. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard preparation and record the peak response.

  • Inject the assay preparation and record the peak response.

  • The retention time of the major peak in the assay preparation should correspond to that of the standard preparation.[1]

3. Calculation:

Calculate the quantity (in µg) of this compound per mg of this compound Sodium using the following formula:[1]

µg/mg = 200 * (C / M) * (rU / rS)

Where:

  • C is the concentration (µg/mL) of this compound in the Standard preparation.

  • M is the quantity (mg) of this compound Sodium taken for the Assay preparation.

  • rU is the peak response from the Assay preparation.

  • rS is the peak response from the Standard preparation.

Workflow for USP this compound Sodium Assay

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (~200 µg/mL this compound RS) Equilibrate Equilibrate System (Mobile Phase) Assay Prepare Assay Solution (~40 mg this compound in 200 mL) Inject_Std Inject Standard Equilibrate->Inject_Std Inject_Assay Inject Assay Inject_Std->Inject_Assay Detect Detect at 254 nm Inject_Assay->Detect Record Record Peak Responses (rS and rU) Detect->Record Calculate Calculate this compound Content Record->Calculate

Caption: Workflow for the quantitative assay of this compound Sodium via HPLC.

Protocol 2: General Purpose RP-HPLC Method for Cephalosporin Analysis

This protocol is a generalized method adapted from studies on the simultaneous analysis of multiple cephalosporins and can be used for routine analysis of this compound in various formulations.[2][3][4]

Chromatographic Conditions
ParameterSpecification
Mobile Phase Isocratic elution with a mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v).[2] (Alternative: 0.1 M acetate buffer (pH 5.0) and isopropanol in varying ratios).[3][4]
Stationary Phase C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Detector UV detector set at 250 nm or 254 nm.[2][3]
Flow Rate 0.8 - 1.0 mL/minute.[2][3]
Injection Volume 20 - 25 µL.[2]
Column Temperature 30°C.[2]
Method Validation Summary

The following table summarizes typical validation parameters for HPLC methods used in the analysis of cephalosporins.[2][5][6][7]

ParameterTypical Range/Value
Linearity Range 0.5 - 50 µg/mL.[2]
Correlation Coefficient (r²) > 0.999.[2]
Limit of Detection (LOD) 0.018 - 0.03 µg/mL.[2]
Limit of Quantitation (LOQ) 0.056 - 0.09 µg/mL.[2]
Precision (%RSD) < 2% for intra-day and inter-day precision.[2]
Accuracy (Recovery) Typically between 98% and 102%.
Experimental Protocol

1. Preparation of Solutions:

  • Buffer Preparation: To prepare a 0.1 M ammonium acetate buffer, dissolve approximately 7.71 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 5.6 using a suitable acid or base (e.g., acetic acid).[2]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the desired ratio (e.g., 95:5 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[2]

  • Standard Stock Solution: Prepare a stock solution of this compound by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., deionized water or mobile phase) to a concentration of 1000 µg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL) for constructing a calibration curve.[2]

  • Sample Preparation: For pharmaceutical formulations, dissolve the product in a suitable solvent and dilute with the mobile phase to a final concentration within the linear range of the method.

2. Chromatographic Analysis and Quantitation:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Logical Relationship in Method Development

G cluster_params Input Parameters cluster_outputs Performance Metrics MobilePhase Mobile Phase (Composition, pH) Optimization Method Optimization MobilePhase->Optimization Column Column (Stationary Phase, Dimensions) Column->Optimization FlowRate Flow Rate FlowRate->Optimization Temperature Temperature Temperature->Optimization Resolution Resolution RetentionTime Retention Time PeakShape Peak Shape (Tailing, Asymmetry) Sensitivity Sensitivity (LOD/LOQ) Optimization->Resolution Optimization->RetentionTime Optimization->PeakShape Optimization->Sensitivity

Caption: Key parameters influencing HPLC method performance and optimization.

References

Application Notes and Protocols for Long-Term Storage and Stability of Cefonicid Solutions in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its efficacy is intrinsically linked to its chemical stability, particularly the integrity of the β-lactam ring, which is susceptible to hydrolysis.[4][5][6] For researchers utilizing this compound in drug development, antimicrobial studies, and other scientific investigations, understanding its stability profile and employing proper storage and handling procedures is paramount to ensure the accuracy and reproducibility of experimental results.

These application notes provide a comprehensive guide to the long-term storage and stability of this compound solutions. This document outlines recommended storage conditions, preparation of stock solutions, and detailed protocols for stability assessment. The provided data and methodologies are intended to assist researchers in maintaining the integrity of this compound solutions for their scientific work.

Factors Affecting this compound Stability

The stability of this compound in aqueous solutions is influenced by several factors:

  • Temperature: Higher temperatures accelerate the degradation of this compound.[4][5]

  • pH: this compound is most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.[4][5][6]

  • Light: Exposure to light can potentially contribute to the degradation of cephalosporins.

  • Concentration: In some cases, higher concentrations of this compound in solution have been observed to become turbid over time when refrigerated.[7]

  • Buffer Composition: The type of buffer used can influence the rate of degradation. For example, phosphate buffers have been noted to have a catalytic effect on the degradation of some cephalosporins.[5]

Data Presentation: Stability of this compound Sodium Solutions

The following tables summarize the stability of this compound sodium solutions under various storage conditions. The data is compiled from published studies and represents the percentage of the initial concentration remaining over time.

TemperatureDiluentConcentration (mg/mL)Stability (Time to <10% loss of potency)Reference
Room TemperatureSterile Water for Injection & other common i.v. fluids5, 20, 40, 220, 32524 hours[7]
5°CSterile Water for Injection & other common i.v. fluids5, 20, 40, 220, 32572 hours[7]
Frozen (up to 8 weeks), then at Room TemperatureReconstituted VialsNot Specified24 hours[7]
Frozen (up to 8 weeks), then at 5°CReconstituted VialsNot Specified72 hours[7]

Table 1: Stability of Reconstituted this compound Sodium Solutions

pH RangeBufferTemperature (°C)ObservationReference
5.5 - 6.5Not Specified60Minimal degradation observed for Cefazolin, a structurally similar cephalosporin.[5]
6.5 - 8.5Not SpecifiedNot SpecifiedMaximal degradation rate observed for Cephalexin under sonication.[6]
3.0 - 7.0Not SpecifiedNot SpecifiedSlow, water-catalyzed cleavage of the β-lactam nucleus is the main degradation process for Cefotaxime.[8]

Table 2: Influence of pH on Cephalosporin Stability (General)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mg/mL this compound stock solution for general research use.

Materials:

  • This compound sodium salt (powder)

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound sodium powder. For a 10 mg/mL solution, weigh 100 mg of this compound sodium for a final volume of 10 mL.

  • Transfer the powder to a sterile conical tube.

  • Add the desired solvent (e.g., sterile water or PBS) to approximately 80% of the final volume.

  • Vortex the solution until the this compound powder is completely dissolved.

  • Bring the solution to the final volume with the solvent.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name of the compound, concentration, date of preparation, and solvent used.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Study of this compound Solutions

This protocol outlines a method to assess the stability of this compound solutions under different storage conditions.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Sterile diluent (e.g., sterile water, PBS, or cell culture media)

  • Sterile microcentrifuge tubes

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phase (see Protocol 3)

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 100 µg/mL) in the chosen diluent.

    • Prepare a sufficient number of identical aliquots for each time point and storage condition to be tested.

  • Storage Conditions:

    • Store the aliquots at the selected temperatures (e.g., 4°C, room temperature, 37°C).

    • Protect the samples from light by wrapping the tubes in aluminum foil.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter for longer studies).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method (see Protocol 3).

    • The sample at time 0 should be analyzed immediately after preparation to establish the initial concentration.

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

    • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a reverse-phase HPLC method to quantify this compound and separate it from its potential degradation products. This method is based on common practices for other cephalosporins and should be validated for specific laboratory conditions.[9][10][11]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

    • Example Isocratic Condition: 85:15 (v/v) of A:B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection Wavelength: 273 nm (this compound has a UV absorbance maximum around this wavelength)

Method Validation:

For a stability-indicating method, it is crucial to perform forced degradation studies to ensure that the degradation products do not co-elute with the parent this compound peak.

  • Forced Degradation:

    • Acidic: Treat a this compound solution with 0.1 M HCl at room temperature for several hours.

    • Alkaline: Treat a this compound solution with 0.1 M NaOH at room temperature for a shorter period (e.g., 30 minutes), as degradation is typically faster in basic conditions.

    • Oxidative: Treat a this compound solution with 3% H₂O₂ at room temperature.

    • Thermal: Heat a this compound solution at a higher temperature (e.g., 60-80°C).

    • Photolytic: Expose a this compound solution to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the intact this compound peak.

Visualizations

G cluster_degradation Proposed Degradation Pathway of this compound This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) This compound->Hydrolysis Degradation Initiation Inactive_Metabolite Inactive Metabolite (Opened β-lactam ring) Hydrolysis->Inactive_Metabolite Loss of Antibacterial Activity

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

G cluster_workflow Experimental Workflow for this compound Stability Study Prep Prepare this compound Solution Aliquots Create Aliquots Prep->Aliquots Storage Store at Different Conditions (Temp, Light) Aliquots->Storage Timepoints Sample at Defined Timepoints Storage->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Workflow for conducting a this compound stability study.

G cluster_pathway Bacterial Response to this compound-Induced Cell Wall Stress This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall_Stress Cell Wall Stress Peptidoglycan->CellWall_Stress Inhibition leads to TCS Two-Component Systems (e.g., VraSR) CellWall_Stress->TCS Sensed by Stimulon Cell Wall Stress Stimulon Activation TCS->Stimulon Activates Response Adaptive Response: - Upregulation of cell wall synthesis genes - Stress protein production Stimulon->Response

Caption: Simplified signaling of bacterial response to this compound.

References

Application Notes and Protocols: Reconstitution of Lyophilized Cefonicid for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefonicid is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] For laboratory research, this compound is often supplied in a lyophilized powder form, which requires reconstitution before use. This document provides detailed protocols for the proper reconstitution, storage, and handling of lyophilized this compound for various in vitro laboratory applications.

Product Information

  • Chemical Name: (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, disodium salt[3]

  • Synonyms: this compound sodium salt, Monocid[3][4]

  • Molecular Formula: C₁₈H₁₆N₆O₈S₃ · 2Na[3]

  • Molecular Weight: 586.5 g/mol [3]

  • Appearance: A crystalline solid[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the solubility and stability of reconstituted this compound solutions.

Table 1: Solubility of this compound Sodium Salt

SolventSolubilityReference
Water750 mg/mL[5]
Methanol170 mg/mL[5]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3]
Dimethyl Sulfoxide (DMSO)100 mg/mL[6]
Dimethylformamide (DMF)2 mg/mL[3]

Table 2: Stability of Reconstituted this compound Sodium Solutions

Storage ConditionDiluentStability PeriodReference
Room TemperatureSterile Water for Injection or other IV fluids24 hours[5][7]
5°CSterile Water for Injection or other IV fluids72 hours[5][7]
-20°C (after reconstitution and freezing)Sterile Water for Injection or other IV fluids8 weeks (frozen), then 24h at RT or 72h at 5°C after thawing[7]
-20°C (stock solution)Appropriate solvent1 month[6][8]
-80°C (stock solution)Appropriate solvent6 months to 1 year[6][8]

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • Lyophilized this compound sodium salt

  • Sterile, nuclease-free water or DMSO

  • Calibrated micropipettes and sterile tips

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer (optional)

Procedure:

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Determine the desired stock solution concentration and the required volume of solvent based on the amount of lyophilized powder in the vial. For example, to prepare a 100 mg/mL stock solution from 1 g of this compound, add 10 mL of solvent.

  • Carefully add the appropriate volume of sterile water or DMSO to the vial.

  • Close the vial and gently swirl or invert to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[9] For high-concentration solutions, gentle warming to 37°C may aid dissolution.[10]

  • Once dissolved, the solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][8]

  • Label the aliquots with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6][8]

This protocol outlines the dilution of the stock solution to prepare working solutions for experiments such as Minimum Inhibitory Concentration (MIC) assays.

Materials:

  • This compound stock solution (from Protocol 4.1)

  • Appropriate sterile culture medium or buffer (e.g., Mueller-Hinton Broth, PBS)

  • Calibrated micropipettes and sterile tips

  • Sterile tubes or microplates

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution with the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment. For MIC testing, typical concentrations might range from 0.25 to 256 µg/mL.[11]

  • For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock solution, you would perform a 1:100 dilution.

  • Use the prepared working solutions immediately or store them at 4°C for a limited time, as indicated in Table 2. It is recommended to prepare fresh working solutions for each experiment.

Visualizations

This compound, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis.[12][13] It specifically targets and binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the final step of peptidoglycan synthesis.[1][12] This inhibition leads to a weakened cell wall and subsequent cell lysis.[12][13]

G cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) This compound->CellWall Inhibits PBPs->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

The following diagram illustrates the general workflow from receiving lyophilized this compound to its use in an in vitro assay.

G Lyophilized Lyophilized this compound Vial Reconstitution Reconstitute with Sterile Solvent Lyophilized->Reconstitution StockSolution High-Concentration Stock Solution Reconstitution->StockSolution Storage Aliquot and Store (-20°C or -80°C) StockSolution->Storage WorkingSolution Prepare Working Solutions StockSolution->WorkingSolution Assay In Vitro Assay (e.g., MIC) WorkingSolution->Assay

Caption: Workflow for this compound reconstitution.

References

Application Notes and Protocols: Cefonicid in Combination with β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and general protocols for studying the synergistic effects of Cefonicid in combination with β-lactamase inhibitors. The information is intended to guide researchers in designing and interpreting experiments to evaluate these combinations against various bacterial strains.

Introduction

This compound is a second-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its efficacy can be compromised by the production of β-lactamase enzymes by resistant bacteria. The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a common strategy to overcome this resistance mechanism. The inhibitor preferentially binds to and inactivates the β-lactamase, thereby protecting the antibiotic and allowing it to exert its antibacterial effect. While extensive research exists for many cephalosporin/β-lactamase inhibitor combinations, specific data on this compound are limited in the published literature.

This document summarizes the available quantitative data for this compound in combination with sulbactam and clavulanic acid against the Bacteroides fragilis group and provides a detailed, representative protocol for in vitro synergy testing that can be adapted for this compound combinations.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound alone and in combination with the β-lactamase inhibitors sulbactam and clavulanic acid against clinical isolates of the Bacteroides fragilis group. The data is adapted from a study by Aldridge et al., 1989. This study highlighted that while this compound alone has limited activity against these anaerobic bacteria, the addition of a β-lactamase inhibitor can, in some cases, enhance its efficacy. However, the study also noted that other β-lactam/β-lactamase inhibitor combinations were generally more active against the Bacteroides fragilis group.

Organism/GroupAntibiotic CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Bacteroides fragilis groupThis compound>128>1280
Bacteroides fragilis groupThis compound + Sulbactam (4 µg/mL)3212828
Bacteroides fragilis groupThis compound + Clavulanic Acid (2 µg/mL)6412816

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates. Susceptibility breakpoints may vary; the percentages presented are as reported in the source study.

Experimental Protocols

The following is a detailed protocol for determining the in vitro synergy of this compound in combination with a β-lactamase inhibitor using the checkerboard microdilution method. This is a standard and widely accepted method for assessing antibiotic synergy.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound alone, the β-lactamase inhibitor alone, and the combination of this compound and the β-lactamase inhibitor against a panel of bacterial isolates. To calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, indifference, or antagonism.

Materials:

  • This compound sodium salt (analytical grade)

  • β-lactamase inhibitor (e.g., sulbactam, clavulanic acid, tazobactam) (analytical grade)

  • 96-well microtiter plates (sterile)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented Brucella broth for anaerobic bacteria)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (aerobic or anaerobic as required)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the β-lactamase inhibitor in a suitable solvent (e.g., sterile distilled water or buffer) at a high concentration (e.g., 1024 µg/mL).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of the Checkerboard Plate:

    • Dispense 50 µL of the appropriate growth medium into each well of a 96-well microtiter plate.

    • In the first column (column 1), add 50 µL of the this compound stock solution to the wells in row A. This will be the highest concentration.

    • Perform serial two-fold dilutions of this compound down the column by transferring 50 µL from row A to row B, mixing, and continuing down to row G. Discard 50 µL from row G. Row H will serve as a this compound-free control.

    • Similarly, in the first row (row A), add 50 µL of the β-lactamase inhibitor stock solution to the wells in column 1.

    • Perform serial two-fold dilutions of the β-lactamase inhibitor across the row by transferring 50 µL from column 1 to column 2, mixing, and continuing across to column 11. Discard 50 µL from column 11. Column 12 will serve as an inhibitor-free control.

    • This setup creates a gradient of this compound concentrations in the vertical direction and a gradient of the β-lactamase inhibitor in the horizontal direction.

  • Inoculum Preparation:

    • From a fresh culture of the test organism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the checkerboard plate.

    • The final volume in each well will be 100 µL.

    • Include a growth control well (medium + inoculum, no antibiotics) and a sterility control well (medium only).

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for aerobic bacteria; in an anaerobic chamber for 48 hours for anaerobic bacteria).

  • Reading the Results:

    • After incubation, determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The MIC of this compound alone is determined in the column with no β-lactamase inhibitor.

    • The MIC of the β-lactamase inhibitor alone is determined in the row with no this compound.

    • The MIC of the combination is determined for each well where growth is inhibited.

  • Data Analysis (Calculation of FIC Index):

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Inhibitor

    • The lowest FICI value is used to interpret the interaction:

      • Synergy: FICI ≤ 0.5

      • Additivity (or Indifference): 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

The following diagrams illustrate the mechanism of action of β-lactam antibiotics and the principle of their combination with β-lactamase inhibitors, as well as a typical experimental workflow for synergy testing.

a PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis catalyzes Lysis Cell Lysis CW_Synthesis->Lysis inhibition leads to This compound This compound (β-Lactam Antibiotic) This compound->PBP binds to and inhibits

Mechanism of action of this compound.

b BL β-Lactamase PBP Penicillin-Binding Proteins (PBPs) This compound This compound This compound->BL hydrolyzed and inactivated This compound->PBP binds and inhibits BLI β-Lactamase Inhibitor BLI->BL binds and inactivates

Synergistic action with a β-lactamase inhibitor.

c A Prepare Antibiotic Stock Solutions B Prepare Checkerboard Dilution Plate A->B D Inoculate Plate B->D C Standardize Bacterial Inoculum C->D E Incubate D->E F Read MICs E->F G Calculate FIC Index and Determine Synergy F->G

Workflow for checkerboard synergy testing.

References

Application Notes and Protocols for In Vivo Evaluation of Cefonicid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and protocols for studying the in vivo efficacy of Cefonicid, a second-generation cephalosporin antibiotic. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound against various bacterial infections.

Introduction

This compound is a parenteral cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] It is noted for its relatively long half-life, which allows for once-daily dosing in clinical settings.[1][3] Clinical studies have demonstrated its efficacy in treating urinary tract infections, lower respiratory tract infections, and bone and joint infections.[1][3][4][5] However, failures have been reported in the treatment of severe Staphylococcus aureus infections, such as endocarditis.[1][3] To better understand its therapeutic potential and to guide further development and clinical use, robust preclinical evaluation in relevant animal models is essential.

These notes provide detailed protocols for a surgical wound infection prophylaxis model and outline frameworks for adapting other common infection models for the study of this compound's efficacy in treating established infections.

Quantitative Data Summary

A critical aspect of evaluating antimicrobial efficacy is the determination of its activity against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key in vitro parameter that informs the selection of appropriate doses for in vivo studies.

AntibioticBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureusSusceptible: ≤ 16[6]
Resistant: > 32[6]
This compoundEscherichia coliSusceptible: ≤ 16[6]
Resistant: > 32[6]

Note: this compound has shown good in vitro activity against methicillin-sensitive Staphylococcus aureus, nonenterococcal streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and many common Enterobacteriaceae.[2] It is generally not active against Pseudomonas, Acinetobacter, Serratia, and Bacteroides fragilis.[1][3]

Experimental Protocols

Murine Surgical Wound Infection Prophylaxis Model

This model is designed to evaluate the efficacy of this compound in preventing postoperative infections.

Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Bacterial Culture (S. aureus / E. coli) F Contaminate Wound (Bacterial Suspension) A->F B Animal Acclimatization (Swiss-Webster Mice) D Administer this compound (IP) 1 hr pre-surgery B->D C This compound Preparation C->D E Create Surgical Incision D->E E->F G Suture Incision F->G H Observe for 48 hrs G->H I Euthanize and Excise Wound H->I J Homogenize Tissue I->J K Plate for Bacterial Enumeration (CFU/g tissue) J->K

Caption: Workflow for the murine surgical wound infection prophylaxis model.

Methodology

  • Animal Model:

    • Species: Swiss-Webster mice.[7]

    • Acclimatize animals for a minimum of 3 days before the experiment.

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., ATCC 25923).

    • Escherichia coli (e.g., ATCC 25922).

  • Inoculum Preparation:

    • Grow bacteria in an appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration.

    • For this model, a contaminating dose of 1.94 x 10⁸ CFU for S. aureus and 4.39 x 10⁸ CFU for E. coli has been used.[7]

  • This compound Administration:

    • Prepare this compound for injection in sterile saline.

    • Administer this compound intraperitoneally (IP) one hour before surgery.[7]

    • Doses of 10 mg and 20 mg per animal have been evaluated.[7]

  • Surgical Procedure:

    • Anesthetize the mice.

    • Create a surgical incision on the dorsal side of the animal.

    • Pipette the bacterial suspension directly into the wound.

    • Close the incision with sutures.

  • Efficacy Assessment:

    • After 48 hours, euthanize the animals.[7]

    • Aseptically excise the entire wound.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

    • A significant reduction in wound bacterial concentrations compared to a saline-treated control group indicates efficacy.[7]

Framework for a Murine Pneumonia Model for Established Infection

Logical Framework for Pneumonia Model

G A Induce Pneumonia (Intratracheal/Intranasal Inoculation) B Allow Infection to Establish (e.g., 18-24 hours) A->B C Initiate this compound Treatment (IV, SC, or IP) B->C D Continue Treatment Regimen (e.g., once daily for 3-5 days) C->D E Monitor Animal Health (Weight, Clinical Signs, Survival) D->E F Euthanize at Endpoint E->F G Assess Efficacy (Lung Bacterial Load, Histopathology) F->G

Caption: General framework for a murine pneumonia treatment model.

Considerations for Adaptation:

  • Animal Strain: Immunocompetent (e.g., BALB/c) or neutropenic mice can be used depending on the research question.

  • Bacterial Strain: A relevant respiratory pathogen sensitive to this compound, such as Klebsiella pneumoniae or Streptococcus pneumoniae.

  • Infection Establishment: Allow the infection to become established before initiating treatment (e.g., 18-24 hours post-inoculation).

  • This compound Dosing: The dose and frequency should be guided by pharmacokinetic studies in mice, if available, or extrapolated from human data, aiming to achieve plasma concentrations that exceed the MIC for the infecting organism for a significant portion of the dosing interval.

  • Efficacy Endpoints:

    • Primary: Reduction in bacterial load in the lungs (CFU/gram of lung tissue).

    • Secondary: Survival rates, histopathological changes in the lungs, and reduction in systemic bacterial dissemination (e.g., spleen or blood cultures).

Framework for a Rabbit Osteomyelitis Model for Established Infection

This model is suitable for evaluating the efficacy of this compound in treating bone infections, a clinical indication for which it has been used.[3][8]

Logical Framework for Osteomyelitis Model

G A Create Tibial Defect in Rabbit B Inoculate with S. aureus A->B C Allow Chronic Infection to Develop (e.g., 2-4 weeks) B->C D Initiate this compound Treatment (Systemic or Local Delivery) C->D E Prolonged Treatment Regimen (e.g., 28 days) D->E F Monitor with Radiography E->F G Euthanize at Endpoint F->G H Assess Efficacy (Bone Bacterial Load, Histology, Radiographic Scoring) G->H

Caption: General framework for a rabbit osteomyelitis treatment model.

Considerations for Adaptation:

  • Animal Model: New Zealand White rabbits are a commonly used model for osteomyelitis.[9][10][11]

  • Infection Induction: A localized osteomyelitis can be induced by creating a defect in the tibia and inoculating it with S. aureus.

  • Infection Establishment: A chronic infection is typically allowed to establish over several weeks before treatment begins.

  • This compound Administration: Systemic administration (intravenous or intramuscular) would be appropriate to mimic clinical use.

  • Efficacy Endpoints:

    • Primary: Sterilization of the bone or a significant reduction in bacterial load (CFU/gram of bone).

    • Secondary: Radiographic evidence of bone healing and reduced signs of infection, as well as histological assessment of inflammation and bone remodeling.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound in the chosen animal model is crucial for designing effective dosing regimens. While specific pharmacokinetic data for this compound in common laboratory animals is limited in the available literature, data from human studies can provide some guidance. In humans, this compound has a half-life of approximately 4.4-4.6 hours.[8][12][13][14][15] It is important to note that drug metabolism and excretion can vary significantly between species, and therefore, pilot pharmacokinetic studies in the selected animal model are highly recommended.

Conclusion

The provided protocols and frameworks offer a starting point for the in vivo evaluation of this compound's efficacy. The murine surgical wound infection prophylaxis model is well-defined and can be readily implemented. For the study of established infections, the outlined frameworks for pneumonia and osteomyelitis models can be adapted, with careful consideration of the specific pathogen, dosing regimen based on pharmacokinetic principles, and relevant efficacy endpoints. Such preclinical studies are essential for a comprehensive understanding of this compound's therapeutic potential in various infectious disease settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cefonicid Concentration for Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cefonicid in bacterial growth inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a second-generation cephalosporin antibiotic.[1][2] Its bactericidal effect comes from inhibiting the final stage of bacterial cell wall synthesis.[2][3] Like other beta-lactam antibiotics, this compound binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which disrupts the structural integrity of the cell wall, leading to cell lysis and death.[1][3][4] This action is most effective against actively dividing bacteria.[1]

Q2: What is the general spectrum of activity for this compound?

This compound is active against a range of gram-positive and gram-negative bacteria. It has demonstrated good in vitro activity against Staphylococcus aureus (methicillin-sensitive strains), nonenterococcal streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and many common Enterobacteriaceae such as Escherichia coli and Klebsiella sp.[5][6][7] However, it is generally not effective against methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides fragilis.[6][7][8]

Q3: How should I prepare a stock solution of this compound?

This compound sodium is soluble in solvents like Dimethyl sulfoxide (DMSO).[9] For experimental use, prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentrations in your bacterial growth medium. It is recommended to use fresh DMSO as moisture can reduce solubility.[9]

Q4: What are the standard experimental methods to determine the inhibitory concentration of this compound?

The two most common methods for determining the susceptibility of bacteria to antibiotics like this compound are:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10][11][12] It involves preparing a series of two-fold dilutions of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension.[10][13]

  • Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method where a paper disk containing a specific amount of this compound (e.g., 30 µg) is placed on an agar plate swabbed with the test bacterium.[14][15][16] The antibiotic diffuses into the agar, and if the bacterium is susceptible, a clear "zone of inhibition" will form where growth is prevented.[15][16] The diameter of this zone is then measured.

Q5: What is a Minimum Inhibitory Concentration (MIC) and how is it interpreted?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11][12][17] It is a quantitative measure of an antibiotic's potency against a specific bacterial strain. The MIC value is compared to established clinical breakpoints to categorize the bacterium as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.[12][17]

Troubleshooting Guide

Q1: I am not observing any inhibition of bacterial growth, even at high this compound concentrations. What could be the issue?

  • Bacterial Resistance: The bacterial strain you are testing may be inherently resistant to this compound. This is common for organisms like Pseudomonas aeruginosa, Acinetobacter, and Bacteroides fragilis.[7][8]

  • Inactive Antibiotic: Ensure your this compound stock has not degraded. Prepare fresh stock solutions and store them properly, protected from light and at the recommended temperature.

  • Incorrect Inoculum Density: The bacterial inoculum may be too dense. A very high concentration of bacteria can overwhelm the antibiotic. Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, before final dilution for the assay.

  • Enzyme Production: The bacteria might be producing beta-lactamase enzymes that inactivate this compound.[14][18]

Q2: My results are inconsistent across replicates in my broth microdilution assay. Why?

  • Pipetting Errors: Inaccurate serial dilutions are a common source of variability. Ensure your pipettes are calibrated and use proper technique to avoid errors, especially when creating the dilution series.

  • Inconsistent Inoculum: Ensure each well receives the same volume and concentration of the bacterial inoculum. Mix the bacterial suspension well before aliquoting.

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and media, leading to skewed results. To mitigate this, you can fill the peripheral wells with sterile water or media and not use them for experimental data.

  • Contamination: Cross-contamination between wells can lead to unexpected growth. Use sterile techniques throughout the procedure.

Q3: The zone of inhibition in my disk diffusion assay is unclear or has colonies growing within it. What does this mean?

  • Mixed Culture: Your bacterial culture may be contaminated with a resistant strain. Re-streak your isolate to ensure a pure culture before repeating the assay.

  • Heteroresistance: The bacterial population may contain a subpopulation of resistant cells. These can appear as isolated colonies within the zone of inhibition.

  • Incorrect Agar Depth: The depth of the Mueller-Hinton agar should be uniform (approximately 4 mm). If the agar is too shallow, it can lead to excessively large zones, while too deep agar can result in smaller zones.

  • Delayed Disk Application: The antibiotic disk should be applied to the plate shortly after inoculating the agar surface. A delay can allow bacteria to begin growing before being exposed to the antibiotic, potentially reducing the zone size.

Data Presentation

Table 1: this compound Minimum Inhibitory Concentration (MIC) Interpretive Criteria

MIC (µg/mL)Interpretation
≤ 16Susceptible (S)
> 32Resistant (R)

Data based on historical pharmacokinetic data for a 1g daily dose.[8]

Table 2: this compound Disk Diffusion Zone Diameter Interpretive Criteria (30 µg disk)

Zone Diameter (mm)Interpretation
≥ 18Susceptible (S)
15 - 17Intermediate (I)
≤ 14Resistant (R)

Source: Suggested criteria from studies evaluating the this compound disk test.[14][18]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[9]

    • In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 200 µL of the highest desired this compound concentration (at 2x the final test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[10][17]

Protocol 2: Kirby-Bauer Disk Diffusion Method
  • Prepare Inoculum:

    • Prepare a bacterial inoculum in saline equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Apply Antibiotic Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place a 30 µg this compound disk onto the center of the agar surface.[14]

    • Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.[19]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[16]

  • Measure and Interpret:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Compare the measurement to the interpretive criteria in Table 2 to determine if the organism is susceptible, intermediate, or resistant.

Visualizations

Cefonicid_Mechanism cluster_bacterium Bacterial Cell cluster_cellwall Cell Wall PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes final step Lysis Cell Lysis & Death Peptidoglycan Peptidoglycan Layer CW_Synthesis->Peptidoglycan Cross-links CW_Synthesis->Lysis This compound This compound This compound->PBP

Caption: this compound's mechanism of action via PBP inhibition.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis A1 1. Prepare this compound Stock Solution B1 3. Perform 2-fold Serial Dilution of this compound in Broth A1->B1 A2 2. Prepare Bacterial Inoculum (0.5 McFarland) B2 4. Add Standardized Bacterial Inoculum A2->B2 B1->B2 B3 5. Include Growth & Sterility Controls B2->B3 C1 6. Incubate at 37°C for 16-20 hours B3->C1 C2 7. Visually Inspect for Bacterial Growth (Turbidity) C1->C2 C3 8. Determine MIC: Lowest concentration with no visible growth C2->C3

Caption: Workflow for determining the MIC of this compound.

Troubleshooting_Logic P1 Problem: No Bacterial Inhibition C1a Inherent Bacterial Resistance? P1->C1a Check C1b Degraded this compound Stock? P1->C1b Check C1c Inoculum Too Dense? P1->C1c Check P2 Problem: Inconsistent Results C2a Pipetting or Dilution Errors? P2->C2a Check C2b Inconsistent Inoculum? P2->C2b Check C2c Contamination? P2->C2c Check S1a Solution: Verify bacterial species' known susceptibility profile. C1a->S1a If yes S1b Solution: Prepare fresh stock solution. C1b->S1b If yes S1c Solution: Standardize inoculum to 0.5 McFarland standard. C1c->S1c If yes S2a Solution: Calibrate pipettes and verify technique. C2a->S2a If yes S2b Solution: Ensure homogenous mixing of inoculum before aliquoting. C2b->S2b If yes S2c Solution: Use aseptic technique and run sterility controls. C2c->S2c If yes

Caption: Troubleshooting guide for common experimental issues.

References

Cefonicid Bioactivity in Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that can influence the bioactivity of the cephalosporin antibiotic, Cefonicid, in in vitro culture media.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation cephalosporin that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to

Diagram 1: Mechanism of action of this compound.

Q2: What are the primary factors in culture media that can affect this compound's bioactivity?

A2: The principal factors include the pH of the medium, the incubation and storage temperature, the presence of divalent cations, and the overall composition of the culture medium. Each of these can impact the stability and efficacy of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected this compound bioactivity.

This common issue can often be traced back to the stability of this compound under the specific experimental conditions.

Troubleshooting Questions & Answers:

Q: At what pH is this compound most stable?

Q: How does temperature affect the stability of this compound?

A: this compound's stability is highly dependent on temperature. As with most chemical compounds, higher temperatures accelerate its degradation. For short-term storage, refrigeration is recommended, and for long-term storage, freezing is necessary.

Storage ConditionDiluentStability
Room TemperatureSterile Water for Injection & other IV fluidsChemically stable for 24 hours[2]
5°CSterile Water for Injection & other IV fluidsChemically stable for 72 hours[2]
Frozen (-20°C)Reconstituted vialsCan be stored for up to eight weeks[2]
-70°CMIC traysStable biological activity for 1 year

Note: The stability data for MIC trays at -70°C is based on a study that included this compound among other antimicrobials.

Q: Could components of my culture medium be interfering with this compound's activity?

A: Yes, certain components of culture media, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can affect the activity of some antibiotics. While direct studies on this compound are scarce, research on other antibiotic classes, such as aminoglycosides and fluoroquinolones, has shown that increased concentrations of these cations can lead to higher Minimum Inhibitory Concentrations (MICs)[3][4][5][6]. This is a critical consideration when using standard media like Mueller-Hinton Broth, which is often cation-adjusted for antimicrobial susceptibility testing[7].

Troubleshooting Workflow for Bioactivity Issues:

Diagram 2: Troubleshooting workflow for this compound bioactivity.
Issue 2: Difficulty in obtaining reproducible Minimum Inhibitory Concentration (MIC) results.

Reproducibility is key in antimicrobial susceptibility testing. Variations in experimental setup can lead to inconsistent MIC values.

Troubleshooting Questions & Answers:

Q: What is the standard protocol for this compound susceptibility testing?

A: The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The disk diffusion method and broth microdilution are commonly used. For this compound, a 30-µg disk is typically used in the disk diffusion assay.

CLSI Interpretive Criteria for this compound (30-µg disk):

InterpretationZone Diameter (mm)Correlating MIC (µg/mL)
Susceptible≥ 18≤ 8.0
Resistant≤ 14> 16

Source: Barry A. L., Jones R. N., Thornsberry C. (1983). Evaluation of the this compound disk test criteria, including disk quality control guidelines. Journal of Clinical Microbiology, 17(2), 232–239.[8]

Q: How can I ensure my MIC assay is performed correctly?

A: Adherence to a standardized protocol is crucial. Here is a general outline for a broth microdilution assay.

Experimental Protocol: Broth Microdilution for this compound MIC Determination

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).

  • Preparation of Microdilution Plates:

    • Dispense cation-adjusted Mueller-Hinton Broth (MHIIB) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Start Start: MIC Determination Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Plates Prepare Microdilution Plates with Serial Dilutions Prep_Stock->Prep_Plates Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End: MIC Value Obtained Read_MIC->End

Diagram 3: Workflow for MIC determination.

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on available scientific literature and should not be considered a substitute for established laboratory protocols and professional judgment. While efforts have been made to ensure the accuracy of the information, no warranty, expressed or implied, is made. Experimental conditions can vary, and it is the user's responsibility to validate all procedures for their specific application.

References

Technical Support Center: Overcoming Cefonicid Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating and working to overcome Cefonicid resistance in bacterial strains.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical spectrum of activity?

A1: this compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity and a notably long serum elimination half-life.[1][2] It is effective against many common Enterobacteriaceae such as Escherichia coli and Klebsiella species, as well as Haemophilus influenzae and Neisseria gonorrhoeae.[1][3] Its activity against Gram-positive organisms like Staphylococcus aureus is generally less potent than that of first-generation cephalosporins.[3][4] Organisms that are typically resistant include Pseudomonas, Serratia, Acinetobacter species, and Bacteroides fragilis.[1][3]

Q2: What are the primary molecular mechanisms that confer resistance to this compound?

A2: Bacterial resistance to this compound, a β-lactam antibiotic, primarily occurs through three main mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes is the most common resistance mechanism in Gram-negative bacteria.[5][6] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[6] this compound's stability against these enzymes is comparable to other second-generation cephalosporins like cefamandole.[7][8]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of this compound, thereby rendering it less effective.[9]

  • Reduced Drug Accumulation: This can be due to two factors:

    • Efflux Pumps: Bacteria can actively expel this compound from the cell using transport proteins known as efflux pumps, preventing the antibiotic from reaching its target concentration.[10][11]

    • Reduced Permeability: Modifications to the bacterial outer membrane, such as the loss or alteration of porin channels in Gram-negative bacteria, can limit the influx of this compound into the cell.[12]

Q3: My bacterial strain shows high resistance to this compound. What is the first step in troubleshooting the cause?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain using a standardized method like broth microdilution (see Protocol 1). Compare this value to established susceptibility breakpoints (see Table 1). If the MIC confirms resistance, the next logical step is to investigate the most common resistance mechanism: β-lactamase production. This can be initially tested using a simple qualitative assay, such as the nitrocefin test (see Protocol 3), or by testing for synergy with a β-lactamase inhibitor like clavulanic acid (see Protocol 2).

Q4: How can I determine if β-lactamase production is the cause of resistance in my experiments?

A4: To determine if β-lactamase activity is responsible for the observed resistance, you can perform a synergy test. This involves determining the MIC of this compound both alone and in combination with a fixed concentration of a β-lactamase inhibitor (e.g., clavulanic acid, sulbactam, or tazobactam). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the inhibitor strongly suggests that resistance is mediated by a β-lactamase enzyme.[13][14] For a more direct measurement of enzyme activity, a chromogenic substrate like nitrocefin can be used (see Protocol 3).

Q5: What experimental approach can confirm if an efflux pump is responsible for this compound resistance?

A5: Efflux pump activity can be investigated by performing an antibiotic accumulation assay. This involves incubating the bacterial cells with a fluorescent substrate of the suspected efflux pump (e.g., ethidium bromide) in the presence and absence of an efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN).[10] An increase in fluorescence inside the cells when the EPI is present indicates that an efflux pump is being inhibited.[10][15] To confirm that this compound is a substrate of the same pump, you can measure its MIC with and without the EPI. A significant decrease in the this compound MIC in the presence of the inhibitor points to efflux-mediated resistance.

Q6: What are the most common and effective strategies to overcome this compound resistance in the lab?

A6: The most widely successful strategy is the use of combination therapies.[16] These include:

  • β-Lactamase Inhibitors (BLIs): Combining this compound with a BLI like clavulanic acid can inactivate the degrading enzymes and restore the antibiotic's efficacy.[17][18]

  • Efflux Pump Inhibitors (EPIs): Co-administration with an EPI can block the expulsion of this compound, increasing its intracellular concentration.[10][19]

  • Antibiotic Adjuvants: These are non-antibiotic compounds that can enhance this compound's activity, for example, by permeabilizing the bacterial outer membrane, making it easier for the antibiotic to enter the cell.[18][20]

  • Gene Editing: Advanced techniques like CRISPR-Cas9 can be used to specifically target and disable the genes responsible for resistance, offering a highly targeted approach to re-sensitizing bacteria.[21]

Section 2: Troubleshooting Guides

Problem 1: The Minimum Inhibitory Concentration (MIC) of this compound against my bacterial strain is unexpectedly high.

  • Question: Have you confirmed the purity and viability of your bacterial culture?

    • Action: Streak the culture on an appropriate agar plate to check for purity and uniform colony morphology. Perform a viability count to ensure the inoculum is consistent.

  • Question: Is the this compound stock solution prepared correctly and stored properly?

    • Action: Prepare a fresh stock solution of this compound from a reliable source. Ensure it is dissolved in the correct solvent and stored at the recommended temperature to prevent degradation.

  • Question: Are you using the correct testing medium and inoculum density as per CLSI/EUCAST guidelines?

    • Action: Verify that your experimental setup (e.g., cation-adjusted Mueller-Hinton broth, inoculum density of 5 x 10^5 CFU/mL) aligns with standard protocols for antimicrobial susceptibility testing.

Problem 2: Combination therapy with a β-lactamase inhibitor (e.g., clavulanic acid) is not restoring this compound activity against a resistant strain.

  • Question: Could the resistance be due to a β-lactamase that is not inhibited by the chosen compound?

    • Action: Some β-lactamases, such as AmpC-type enzymes or metallo-β-lactamases (MBLs), are not effectively inhibited by clavulanic acid.[5] Try testing combinations with other inhibitors like avibactam or relebactam, which have a broader spectrum of activity.[22]

  • Question: Is it possible that the resistance mechanism is not β-lactamase production?

    • Action: If multiple inhibitors fail to restore activity, the resistance is likely due to another mechanism. Proceed to investigate target site modifications (PBP analysis) or drug efflux (see Protocol 4).

  • Question: Could there be multiple resistance mechanisms at play?

    • Action: Bacteria can possess multiple resistance mechanisms simultaneously (e.g., both an efflux pump and a β-lactamase).[23] This can be investigated by testing a triple combination of this compound, a BLI, and an EPI.

Problem 3: I am observing inconsistent or non-reproducible results in my antimicrobial susceptibility tests.

  • Question: Is the bacterial inoculum standardized for every experiment?

    • Action: The density of the starting bacterial culture is critical. Always standardize your inoculum to a 0.5 McFarland standard to ensure the final concentration in the assay is consistent.

  • Question: Are you accounting for the "edge effect" in microtiter plates?

    • Action: Evaporation from the wells on the outer edges of a 96-well plate can concentrate the media and drug, leading to inaccurate results. Avoid using the outermost wells for critical measurements or fill them with sterile water/media to increase humidity.

  • Question: Is there variability in the incubation time or temperature?

    • Action: Ensure that plates are incubated for a consistent duration (e.g., 18-24 hours) at the optimal growth temperature for the bacterial species (e.g., 37°C). Minor variations can significantly impact bacterial growth and MIC readings.

Section 3: Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of the second compound (e.g., a β-lactamase inhibitor) along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in Protocol 1.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

Protocol 3: Nitrocefin Assay for Beta-Lactamase Activity

  • Cell Lysate Preparation: Grow the bacterial strain to mid-log phase, harvest the cells by centrifugation, and resuspend them in a lysis buffer (e.g., PBS). Lyse the cells using sonication or chemical methods.

  • Assay: In a 96-well plate, add a small amount of the cell lysate to a solution of nitrocefin (a chromogenic cephalosporin) in buffer.

  • Measurement: Monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change from yellow to red.

  • Interpretation: A rapid increase in absorbance indicates the presence of β-lactamase activity. The rate of hydrolysis can be quantified to compare enzyme activity between different strains.

Protocol 4: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS to a standardized optical density.

  • Inhibitor Treatment: Divide the cell suspension into two tubes. To one, add an efflux pump inhibitor (e.g., PAβN) to a final concentration known to be effective but non-toxic. To the other, add an equal volume of buffer (control). Incubate for 10-15 minutes.

  • Assay Start: Add EtBr to both tubes to a final concentration of 1-2 µg/mL.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time using a fluorometer.

  • Interpretation: A higher rate of fluorescence increase in the cells treated with the efflux pump inhibitor compared to the control indicates that an active efflux system, which normally pumps out EtBr, has been blocked.

Section 4: Quantitative Data Tables

Table 1: this compound Antimicrobial Susceptibility Test Breakpoints

CategoryMIC (µg/mL)Disk Diffusion Zone Diameter (mm)
Susceptible ≤ 16≥ 18
Intermediate --
Resistant > 32≤ 14
Data based on historical findings for Enterobacteriaceae.[7][8] Researchers should always consult the latest guidelines from regulatory bodies like CLSI or EUCAST.

Table 2: Example MIC Data for this compound Combination Therapies Against a Resistant E. coli Strain

Compound(s)MIC (µg/mL)Fold-Change in MICInterpretation
This compound alone128-Resistant
This compound + Clavulanic Acid (4 µg/mL)816-fold decreaseSynergy (β-lactamase mediated)
This compound + PAβN (20 µg/mL)642-fold decreaseNo significant interaction
This compound + Clavulanic Acid + PAβN432-fold decreaseSynergy (Multiple Mechanisms)
This table presents hypothetical data for illustrative purposes.

Section 5: Visualizations

ResistanceMechanisms cluster_cell Bacterial Cell PBP PBP Target PBP_alt Altered PBP PBP->PBP_alt Mutation Cefonicid_in This compound Cefonicid_in->PBP Inhibits Cell Wall Synthesis Efflux Efflux Pump Cefonicid_out This compound Efflux->Cefonicid_out Expulsion BL β-Lactamase Cefonicid_out->BL Degradation Porin Porin Channel Cefonicid_out->Porin Entry Inactive Inactive Metabolite BL->Inactive Porin->Cefonicid_in

Caption: Primary mechanisms of bacterial resistance to this compound.

ExperimentalWorkflow start Resistant Strain Identified mic Confirm MIC (Protocol 1) start->mic checkerboard Synergy Test with BLI (Protocol 2) mic->checkerboard synergy_found Synergy? checkerboard->synergy_found bl_cause Resistance likely due to β-lactamase synergy_found->bl_cause Yes efflux_assay Efflux Pump Assay (Protocol 4) synergy_found->efflux_assay No efflux_activity Efflux Activity? efflux_assay->efflux_activity efflux_cause Resistance likely involves efflux efflux_activity->efflux_cause Yes other_mech Investigate other mechanisms (e.g., PBP sequencing) efflux_activity->other_mech No

Caption: Workflow for investigating this compound resistance mechanisms.

StrategySelection start Goal: Overcome This compound Resistance mech_known Is the primary resistance mechanism known? start->mech_known what_mech What is the mechanism? mech_known->what_mech Yes investigate First, investigate mechanism (See Workflow Diagram) mech_known->investigate No use_bli Strategy: Use this compound + BLI (e.g., Clavulanate) what_mech->use_bli β-lactamase use_epi Strategy: Use this compound + EPI (e.g., PAβN) what_mech->use_epi Efflux Pump use_combo Strategy: Screen combination therapies what_mech->use_combo Other / Unknown

Caption: Decision tree for selecting a strategy to overcome resistance.

References

minimizing Cefonicid degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of Cefonicid during experimental procedures. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution seems to have lost potency. What are the most common causes?

A1: Loss of this compound potency is primarily due to the chemical degradation of the molecule. The most critical factor is the hydrolysis of the β-lactam ring, which inactivates the antibiotic[1][2]. This process is accelerated by several factors:

  • Inappropriate pH: this compound is more stable at a neutral to slightly acidic pH. Both acidic and, more significantly, alkaline conditions can catalyze the hydrolysis of the β-lactam ring[1][3]. Studies on similar cephalosporins show that base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis[3].

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation. Storing solutions at room temperature for extended periods can lead to significant potency loss compared to refrigerated or frozen conditions[4][5][6].

  • Improper Storage Duration: Even under optimal conditions, this compound solutions have a limited shelf-life. Reconstituted solutions are chemically stable for 24 hours at room temperature and 72 hours at 5°C[4].

Q2: What are the optimal storage conditions for this compound powder and its reconstituted solutions?

A2: Proper storage is crucial for maintaining this compound's stability.

  • Powder: this compound sodium powder should be stored at -20°C for long-term stability (up to 3 years)[7].

  • Reconstituted Solutions: For short-term storage, solutions are stable for up to 24 hours at room temperature (around 23-25°C) and for 72 hours when refrigerated at 5°C[4]. For long-term storage, reconstituted vials can be frozen at -20°C or lower for up to eight weeks. Once thawed, they are stable for another 24 hours at room temperature or 96 hours at 5°C[4][7]. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[7]. All solutions should be protected from light to prevent potential photodegradation.

Q3: How should I prepare this compound solutions to maximize stability for my experiments?

A3: To prepare a stable solution:

  • Use a high-purity solvent such as sterile water for injection or a buffer with a pH between 6.8 and 7.3[4][5].

  • If using DMSO for a stock solution, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility[7].

  • Prepare the solution immediately before use whenever possible.

  • If the solution must be stored, cool it to 2-8°C immediately after preparation and protect it from light[4][8].

Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?

A4: Unexpected peaks are likely degradation products or impurities from the manufacturing process. The primary degradation pathway for cephalosporins involves the opening of the β-lactam ring[1][9]. Common impurities that may be present in this compound preparations include 5-mercapto-1,2,3,4-tetrazole 1-methyl sulfonic acid (MTM), 7-aminocephalosporanic acid (ACA), and methoxythis compound (MOC)[10]. A properly validated stability-indicating HPLC method should be able to separate the intact this compound peak from these and other degradation products[10].

Q5: Which analytical method is best for quantifying this compound and monitoring its stability?

A5: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for the analysis of this compound and other cephalosporins[10][11][12]. A reversed-phase HPLC (RP-HPLC) method with UV detection is specific, accurate, and can distinguish the parent drug from its metabolites and degradation products, making it ideal for stability studies[10][11].

Quantitative Stability Data

The following tables summarize the stability of this compound sodium under various conditions.

Table 1: Stability of Reconstituted this compound Sodium in Various Infusion Fluids

Concentration Storage Temperature Stability Duration Potency Change Reference
5 - 325 mg/mL Room Temperature (~25°C) 24 hours Very little change in potency [4]
5 - 325 mg/mL Refrigerated (5°C) 72 hours Very little change in potency [4]
Frozen, then thawed Room Temperature (~25°C) 24 hours Chemically stable [4]

| Frozen, then thawed | Refrigerated (5°C) | 96 hours | Chemically stable |[4] |

Table 2: Effect of Temperature and pH on this compound Stability

Storage Temperature pH Stability Duration Biological Activity Reference
-70°C 6.80 and 7.31 1 year Stable [5][6]
-25°C 6.80 and 7.31 1 year Stable [5][6]
-10°C 6.80 and 7.31 1 year Less satisfactory [5][6]

| 4°C | 6.80 and 7.31 | Several months | Stable, but desiccation occurred |[5][6] |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general procedure for determining the stability of this compound in solution using RP-HPLC.

1. Objective: To quantify the concentration of this compound over time under specific storage conditions and separate it from potential degradation products.

2. Materials:

  • This compound sodium reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer (e.g., sodium phosphate, pH adjusted)

  • High-purity water

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • HPLC system with UV detector

  • Calibrated analytical balance, pH meter, and volumetric flasks

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 268 nm (based on the UV absorbance maximum of this compound)[10]

  • Injection Volume: 20 µL

4. Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Stability Study):

    • Prepare the this compound solution to be tested at the desired concentration in the relevant experimental buffer or medium.

    • Divide the solution into aliquots for each time point and storage condition (e.g., 4°C, 25°C, 40°C). Store in appropriate containers protected from light.

  • Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), retrieve a sample aliquot.

    • Dilute the sample with the mobile phase to fall within the range of the calibration curve.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

  • Forced Degradation (Method Validation):

    • To ensure the method is "stability-indicating," perform forced degradation studies by exposing this compound solutions to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and oxidative stress (e.g., 3% H₂O₂)[13].

    • Analyze these samples to confirm that degradation product peaks do not co-elute with the intact this compound peak.

5. Data Analysis:

  • Calculate the linear regression equation from the standard curve.

  • Use the peak area of the this compound in the experimental samples to determine its concentration from the regression equation.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A solution is typically considered stable if the remaining concentration is ≥90% of the initial concentration.

Visualizations

This compound Degradation Pathway

cluster_0 Primary Degradation Mechanism cluster_1 Accelerating Factors This compound Intact this compound (Active) Hydrolysis Hydrolysis of β-Lactam Ring This compound->Hydrolysis Inactive Degraded this compound (Inactive) Hydrolysis->Inactive Ring Opening Temp High Temperature Temp->Hydrolysis pH High/Low pH pH->Hydrolysis Light UV Light Light->Hydrolysis

Caption: Key factors accelerating the hydrolytic degradation of this compound.

Experimental Workflow for a this compound Stability Study

Prep 1. Prepare this compound Solution in Test Medium T0 2. Analyze Time 0 Sample via HPLC Prep->T0 Store 3. Aliquot & Store Samples T0->Store CondA Condition A (e.g., 4°C, Dark) Store->CondA CondB Condition B (e.g., 25°C, Light) Store->CondB Sample 4. Sample at Predetermined Time Intervals (t1, t2...) CondA->Sample CondB->Sample Analyze 5. Analyze Samples via HPLC Sample->Analyze Data 6. Calculate % Remaining vs. Time 0 Analyze->Data End 7. Determine Stability (≥90% Remaining?) Data->End Problem Problem: Unexpected Loss of Potency Check_Storage Was the solution stored correctly (Temp, Light)? Problem->Check_Storage Check_pH Was the solution pH within the optimal range? Check_Storage->Check_pH Yes Sol_A Action: Store solutions at 2-8°C, protected from light. Check_Storage->Sol_A No Check_Age Was the solution used within its stability period? Check_pH->Check_Age Yes Sol_B Action: Use a buffered solution (pH ~6.8-7.3). Check_pH->Sol_B No Check_Stock Was the solid this compound stored correctly? Check_Age->Check_Stock Yes Sol_C Action: Prepare fresh solutions. Do not exceed recommended times. Check_Age->Sol_C No Sol_D Action: Store powder at -20°C. Consider new stock. Check_Stock->Sol_D No

References

Technical Support Center: Adjusting Cefonicid Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in adjusting Cefonicid dosage during your preclinical animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation cephalosporin antibiotic. Its bactericidal action results from the inhibition of cell wall synthesis in susceptible bacteria.[1] Like other beta-lactam antibiotics, this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the final step of peptidoglycan synthesis and leading to cell lysis.

Q2: What are the general principles for adjusting antibiotic dosages in preclinical studies?

A2: Adjusting antibiotic dosages in preclinical studies requires consideration of several factors to ensure that the administered dose is both effective and non-toxic. Key principles include:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in the specific animal model is crucial. The goal is to achieve an exposure level (often measured as the area under the concentration-time curve [AUC] or the time the concentration remains above the minimum inhibitory concentration [T>MIC]) that correlates with efficacy against the target pathogen.

  • Allometric Scaling: This method is used to estimate a starting dose in an animal species based on a known dose in another species (e.g., humans). It uses mathematical relationships based on body weight and metabolic rate to extrapolate doses across species.[2][3][4][5]

  • In Vitro Data: The minimum inhibitory concentration (MIC) of this compound against the specific bacterial strain being studied is a critical starting point for dose determination. The aim is to achieve drug concentrations in the animal's plasma and at the site of infection that exceed the MIC for a sufficient duration.

  • Animal Model Specifics: The choice of animal species, its health status, the type of infection model (e.g., systemic, localized), and the route of administration all influence the required dosage.

Q3: How do I calculate a starting dose for this compound in a new animal model using allometric scaling?

A3: Allometric scaling is a common method to estimate the Human Equivalent Dose (HED) from animal doses, and it can be adapted to estimate a starting dose in a different animal species. The FDA provides guidance on this, often using body surface area (BSA) for conversion.

Here is a simplified example of how to calculate an animal dose from a known human dose:

Formula for Human Equivalent Dose (HED):

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Where Km is a conversion factor. To calculate the animal dose from a human dose, you can rearrange the formula:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

Km Factors for Different Species:

SpeciesBody Weight (kg)Km
Human6037
Rat0.156
Mouse0.023
Rabbit1.512

Worked Example: Calculating a Rat Dose from a Human Dose of this compound

Let's assume a typical human dose of this compound is 15 mg/kg.

  • Identify the Km factors:

    • Human Km = 37

    • Rat Km = 6

  • Apply the formula:

    • Rat Dose (mg/kg) = 15 mg/kg × (37 / 6)

    • Rat Dose (mg/kg) ≈ 92.5 mg/kg

This calculated dose should be considered a starting point and may need to be adjusted based on the specific experimental conditions and observed efficacy and toxicity.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Lack of Efficacy - Insufficient dosage- Inappropriate route of administration- Bacterial resistance- Poor drug penetration to the site of infection- Rapid drug clearance in the animal model- Review Dosage: Compare your dose to those used in similar published studies. Consider a dose-escalation study.- Check Route of Administration: Ensure the chosen route (e.g., intravenous, subcutaneous, oral) allows for adequate absorption and distribution.- Confirm Bacterial Susceptibility: Perform a Minimum Inhibitory Concentration (MIC) test on the bacterial strain used in your model.- Assess Pharmacokinetics: If possible, measure this compound concentrations in the plasma and at the site of infection to ensure they exceed the MIC for a sufficient duration.- Consider Allometric Scaling: Re-evaluate your dose calculation, ensuring you are using the correct Km factors for the species involved.
Unexpected Toxicity or Adverse Effects - Dosage is too high- Hypersensitivity reaction- Species-specific sensitivity- Reduce Dosage: Start with a lower dose and titrate upwards based on tolerability.- Monitor for Adverse Events: Observe animals for signs of distress, changes in behavior, weight loss, or other clinical signs. In rats, this compound has been shown to have no adverse reproductive effects at doses up to 1000 mg/kg/day. However, cephalosporins, in general, can cause gastrointestinal upset in rabbits.[6]- Review Literature for Species-Specific Toxicity: Research known toxicities of cephalosporins in your chosen animal model.
High Variability in Results - Inconsistent dosing technique- Variability in animal health status- Inconsistent infection induction- Differences in drug formulation- Standardize Procedures: Ensure all experimental procedures, including drug administration and infection induction, are performed consistently.- Health Screening: Use animals of a similar age, weight, and health status.- Ensure Homogeneous Infection: Verify that the method for inducing infection results in a consistent bacterial load across all animals.- Use a Consistent Drug Formulation: Ensure the drug formulation is stable and consistently prepared for each experiment.

Quantitative Data from Preclinical Studies

The following table summarizes this compound dosages used in a specific preclinical model. Data for other models and species are limited in the currently available literature.

Animal Model Infection Type Dosage Route of Administration Outcome Reference
Swiss-Webster MiceStaphylococcus aureus and E. coli Wound Infection10 mg/kg and 20 mg/kgIntraperitonealBoth doses significantly reduced wound bacterial concentrations compared to control.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

  • Prepare this compound Dilutions: Create a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculate Plate: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the well is clear).

Animal Infection Model: Murine Wound Infection

This protocol is based on a published study using Swiss-Webster mice.[7]

Methodology:

  • Anesthesia and Incision: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Create a standardized incision on the dorsum of each mouse.

  • Bacterial Contamination: Inoculate the incision with a standardized suspension of the desired bacterial strain (e.g., Staphylococcus aureus or E. coli).

  • This compound Administration: Administer this compound at the desired dosage (e.g., 10 mg/kg or 20 mg/kg) via the chosen route (e.g., intraperitoneal injection) at a specified time relative to the infection (e.g., 1 hour pre-operatively).

  • Observation and Sample Collection: Monitor the animals for a predetermined period (e.g., 48 hours). At the end of the study, euthanize the animals and collect tissue from the wound site.

  • Bacterial Quantification: Homogenize the collected tissue and perform serial dilutions to quantify the number of colony-forming units (CFUs) per gram of tissue.

Visualizations

This compound's Mechanism of Action

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakens, leading to

Caption: this compound inhibits bacterial cell wall synthesis by binding to PBPs.

Experimental Workflow for Preclinical this compound Study

G cluster_0 In Vitro cluster_1 Dosage Determination cluster_2 In Vivo Experiment cluster_3 Analysis MIC Determine MIC of this compound Allometry Allometric Scaling (Estimate Starting Dose) MIC->Allometry Infection Induce Infection in Animal Model Allometry->Infection Treatment Administer this compound Infection->Treatment Observation Observe and Collect Samples Treatment->Observation Efficacy Assess Efficacy (e.g., Bacterial Load) Observation->Efficacy Toxicity Evaluate Toxicity (e.g., Clinical Signs) Observation->Toxicity Adjustment Adjust Dosage as Needed Efficacy->Adjustment Toxicity->Adjustment

Caption: Workflow for a preclinical this compound efficacy study.

Logical Relationship for Dosage Adjustment

G Efficacy Is the treatment effective? Toxicity Are there signs of toxicity? Efficacy->Toxicity Yes IncreaseDose Increase Dose Efficacy->IncreaseDose No DecreaseDose Decrease Dose Toxicity->DecreaseDose Yes OptimalDose Optimal Dose Toxicity->OptimalDose No IncreaseDose->Efficacy DecreaseDose->Efficacy Reevaluate Re-evaluate Model/Drug OptimalDose->Reevaluate If issues persist

Caption: Decision tree for adjusting this compound dosage based on efficacy and toxicity.

References

interference of Cefonicid with other reagents in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro interference of Cefonicid with other reagents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with urine glucose tests?

A1: Yes, this compound can interfere with urine glucose tests that use the copper reduction method, such as the Clinitest®. This interference can lead to falsely elevated glucose readings.[1] It is important to note that glucose-oxidase-based tests (like Tes-Tape) are generally not affected by this interference.[1] The most significant interference is typically observed at high concentrations of this compound and low concentrations of glucose.[1]

Q2: How does this compound interfere with creatinine assays?

A2: this compound, like other cephalosporins, can interfere with creatinine assays that use the Jaffé reaction. This interference results in a false-positive increase in the measured creatinine levels.[2] The mechanism involves the this compound molecule reacting with the alkaline picrate reagent to form a colored complex that is mistaken for the creatinine-picrate complex.[2] The extent of this interference is dependent on the concentration of this compound in the sample and the specific methodology of the Jaffé assay being used.[3]

Q3: Can this compound affect in vitro immunological assays?

A3: Yes, this compound has been shown to have immunosuppressive effects on human T-helper cells in vitro.[4] Specifically, it can inhibit the proliferation and interleukin-2 (IL-2) production of these cells when they are stimulated by certain antigens.[4] This is a critical consideration for researchers working on T-cell activation and function in the presence of this antibiotic.

Troubleshooting Guides

Issue 1: Unexpectedly High Urine Glucose Levels with Clinitest®

Symptoms: You are using the Clinitest® for urine glucose measurement in a sample known to contain this compound, and the results are higher than expected or inconsistent with other diagnostic indicators.

Possible Cause: this compound is a reducing substance and can directly react with the copper sulfate in the Clinitest® reagent, leading to a false-positive result.

Troubleshooting Steps:

  • Confirm the test method: Verify that the urine glucose test being used is a copper reduction method.

  • Use an alternative method: Switch to a glucose-oxidase-based urine test (e.g., dipstick tests like Tes-Tape), as these are not affected by reducing substances like this compound.[1]

  • Consider the timing of sample collection: If possible, collect urine samples when the concentration of this compound is at its lowest, although this is more relevant in a clinical context.

  • Quantitative Analysis: Be aware of the potential for quantitative inaccuracies. For instance, in a solution with an actual glucose concentration of 0.5%, the presence of this compound has been reported to produce a reading of 0.75%.[1]

Issue 2: Falsely Elevated Creatinine Readings with the Jaffé Method

Symptoms: Serum or plasma samples containing this compound show unexpectedly high creatinine levels when measured by a Jaffé-based assay.

Possible Cause: The this compound in the sample is reacting with the alkaline picrate reagent, causing a positive interference.

Troubleshooting Steps:

  • Review the Assay Methodology: The degree of interference can vary between different modifications of the Jaffé reaction (e.g., kinetic vs. endpoint assays).[3]

  • Alternative Assays: If available, use an enzymatic method for creatinine determination, as these are generally not susceptible to interference from most cephalosporins.

  • Sample Timing: In a research context where drug administration timing can be controlled, collecting samples at the trough concentration of the drug can minimize interference.

  • Consult Literature: Refer to studies that have quantified the interference for specific cephalosporins with various creatinine assays to estimate the potential impact on your results.

Data Presentation

Table 1: Interference of this compound with the Clinitest® Urine Glucose Test

Actual Glucose ConcentrationThis compound ConcentrationObserved Glucose ReadingReference
0.5%Not specified, but present0.75%[1]

Table 2: Immunosuppressive Effects of this compound on Human T-Helper Cells in vitro

StimulantThis compound ConcentrationEffect on T-Helper Cell ProliferationEffect on IL-2 ProductionReference
Influenza Virus (FLU)200 mg/LResponse completely abrogatedReduced to less than 20% of control[4]
Xenogeneic Mouse Splenocytes (XENO)200 mg/LResponse completely abrogatedReduced to less than 20% of control[4]
Allogeneic Lymphocytes (ALLO)200 mg/LImpaired, but not abrogatedReduced to less than 20% of control[4]
Phytohemagglutinin (PHA)200 mg/LImpaired, but not abrogatedIncreased to 120% of control[4]

Experimental Protocols

Protocol 1: Jaffé Method for Creatinine Determination

This is a generalized protocol for the manual Jaffé reaction. Automated methods will vary by instrument.

Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange colored complex. The intensity of the color is proportional to the creatinine concentration.

Materials:

  • Serum or plasma sample

  • Protein-free filtrate (if required by the specific protocol)

  • Picric acid solution (e.g., 1% w/v)

  • Sodium hydroxide solution (e.g., 0.75 N)

  • Creatinine standard solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: If necessary, prepare a protein-free filtrate of the serum/plasma sample.

  • Reaction Setup:

    • Blank: Mix picric acid solution and sodium hydroxide solution.

    • Standard: Mix picric acid solution, sodium hydroxide solution, and creatinine standard.

    • Sample: Mix picric acid solution, sodium hydroxide solution, and the sample (or its filtrate).

  • Incubation: Allow the reaction mixtures to stand at room temperature for a specified time (e.g., 15-20 minutes) for color development.

  • Measurement: Read the absorbance of the standard and sample against the blank at a specific wavelength (typically 500-520 nm).

  • Calculation: Calculate the creatinine concentration in the sample based on the absorbance readings of the sample and the standard.

Protocol 2: Clinitest® (Copper Reduction Method) for Urine Glucose

This protocol is based on the 5-drop method.

Principle: In the presence of heat and alkali, reducing substances in the urine reduce cupric sulfate to cuprous oxide, resulting in a color change.

Materials:

  • Urine sample

  • Clinitest® reagent tablets

  • Glass test tube

  • Dropper

  • Water

  • Clinitest® color chart

Procedure:

  • Add 5 drops of urine to a glass test tube using the dropper.

  • Rinse the dropper and add 10 drops of water to the test tube.

  • Add one Clinitest® reagent tablet to the tube. Caution: The tube will become very hot. Do not shake during the reaction.

  • Observe the color change during the "boiling" reaction.

  • Wait for 15 seconds after the boiling has stopped.

  • Gently shake the test tube to mix the contents.

  • Immediately compare the color of the solution to the provided color chart to determine the percentage of reducing substance.

Visualizations

Troubleshooting_Workflow Start Unexpected Lab Result in Sample with this compound CheckAssay Is the assay method known to be susceptible to cephalosporin interference? Start->CheckAssay KnownInterference Known Interference: - Jaffé Creatinine Assay - Copper Reduction Glucose Test (Clinitest) CheckAssay->KnownInterference AlternativeMethod Use an Alternative, Non-Interfering Method (e.g., Enzymatic Creatinine, Glucose Oxidase) CheckAssay->AlternativeMethod Yes Investigate Investigate other potential causes for the unexpected result. CheckAssay->Investigate No KnownInterference->CheckAssay NoAlternative If no alternative is available, interpret results with caution. AlternativeMethod->NoAlternative No Alternative Available End Problem Resolved AlternativeMethod->End End2 Conclusion Reached NoAlternative->End2 Investigate->End2 Jaffe_Reaction_Interference cluster_0 Standard Jaffé Reaction cluster_1 Interference Mechanism Creatinine Creatinine Creatinine_Complex Creatinine-Picrate Complex (Red-Orange Color) Creatinine->Creatinine_Complex Picrate Alkaline Picrate (Reagent) Picrate->Creatinine_Complex Measurement Spectrophotometric Measurement Creatinine_Complex->Measurement This compound This compound Cefonicid_Complex This compound-Picrate Complex (Creatinine-like Color) This compound->Cefonicid_Complex Picrate2 Alkaline Picrate (Reagent) Picrate2->Cefonicid_Complex Cefonicid_Complex->Measurement Interference Result Falsely Elevated Creatinine Result Measurement->Result T_Cell_Inhibition cluster_pathway CD4+ Th/self-APC Pathway APC Antigen Presenting Cell (APC) T_Cell CD4+ T-Helper Cell APC->T_Cell Antigen Presentation (e.g., FLU, XENO) Activation T-Cell Activation T_Cell->Activation This compound This compound This compound->Activation Inhibits Proliferation Proliferation Activation->Proliferation IL2 IL-2 Production Activation->IL2

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Cefonicid and Cefazolin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two cephalosporin antibiotics, Cefonicid and Cefazolin, against Staphylococcus aureus. The information presented herein is collated from various scientific studies to aid researchers and professionals in understanding the nuanced differences in the antibacterial activity of these two agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Cefazolin, a first-generation cephalosporin, generally exhibits superior in vitro activity against Staphylococcus aureus, including both methicillin-susceptible (S. aureus) and, in specific contexts, methicillin-resistant (S. aureus) strains, when compared to this compound, a second-generation cephalosporin. While both antibiotics share a common mechanism of action by inhibiting bacterial cell wall synthesis, available data suggests Cefazolin possesses lower Minimum Inhibitory Concentrations (MICs) against S. aureus. It is important to note that much of the detailed in vitro data for this compound dates from the 1980s, whereas more contemporary and extensive data is available for Cefazolin.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and Cefazolin against Staphylococcus aureus.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

StrainNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Year of Study
S. aureus52---1986
Methicillin-Susceptible S. aureus (MSSA)Not Specified---1984
Methicillin-Resistant S. aureus (MRSA)Not SpecifiedNo significant activity--1985

Table 2: In Vitro Activity of Cefazolin against Staphylococcus aureus

StrainNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Year of Study
Methicillin-Susceptible S. aureus (MSSA)364<8-22013[2]
Methicillin-Resistant S. aureus (MRSA)1239≤512642562017

Experimental Protocols

The determination of in vitro efficacy for this compound and Cefazolin against Staphylococcus aureus is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Staphylococcus aureus isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) at 35°C ± 2°C for 18-24 hours.

    • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and Cefazolin are prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions.

    • A growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizations

Mechanism of Action of Cephalosporins

Both this compound and Cefazolin are β-lactam antibiotics that target the bacterial cell wall synthesis. The following diagram illustrates their mechanism of action.

cluster_0 Bacterial Cell cluster_1 cluster_2 Outcome PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking InhibitedPeptidoglycan Inhibited Peptidoglycan Synthesis PBP->InhibitedPeptidoglycan CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Cephalosporin This compound / Cefazolin (β-lactam ring) Cephalosporin->PBP Binds to and inhibits WeakCellWall Weakened Cell Wall InhibitedPeptidoglycan->WeakCellWall CellLysis Cell Lysis and Death WeakCellWall->CellLysis

Caption: Mechanism of action of this compound and Cefazolin.

Experimental Workflow for MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

start Start culture Culture S. aureus (18-24h at 35°C) start->culture prepare_inoculum Prepare Inoculum (0.5 McFarland Standard) culture->prepare_inoculum dilute_inoculum Dilute Inoculum (to ~5x10^5 CFU/mL) prepare_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prepare_antibiotics Prepare Serial Dilutions of this compound/Cefazolin prepare_antibiotics->inoculate_plate incubate Incubate Plate (16-20h at 35°C) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Discussion of Findings

The available in vitro data consistently indicates that Cefazolin is a more potent agent against Staphylococcus aureus than this compound. For methicillin-susceptible strains, Cefazolin demonstrates low MIC values, making it a reliable therapeutic option.[2] Notably, a 1984 review stated that this compound's activity against S. aureus is inferior to that of first-generation cephalosporins.[1]

Against methicillin-resistant S. aureus, this compound is generally considered to have no significant activity.[3] In contrast, while not a first-line treatment for MRSA, recent studies have shown that Cefazolin exhibits inhibitory activity against a large percentage of MRSA isolates at concentrations that may be achievable in certain clinical scenarios. For instance, a 2017 study reported a Cefazolin MIC₉₀ of 256 mg/L against 1,239 MRSA isolates.

It is also crucial to consider the "inoculum effect," which has been described for Cefazolin against some strains of MSSA. This phenomenon involves a significant increase in the MIC when a high bacterial inoculum is used, which can have implications for the treatment of deep-seated infections.

Conclusion

Based on the currently available in vitro data, Cefazolin demonstrates superior efficacy against Staphylococcus aureus compared to this compound. This is particularly evident in its lower MIC values against MSSA and its documented activity against a significant proportion of MRSA isolates in recent studies. Researchers and drug development professionals should consider these differences when evaluating cephalosporins for anti-staphylococcal applications. Further contemporary studies on the in vitro activity of this compound against current clinical isolates of S. aureus are warranted to provide a more updated and direct comparison.

References

A Comparative Analysis of the Antimicrobial Spectra of Cefonicid and Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro activity of two second-generation cephalosporins.

This guide provides a detailed comparison of the antimicrobial spectra of Cefonicid and Cefoxitin, two second-generation cephalosporin antibiotics. The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed understanding of their respective in vitro activities. The guide includes a summary of their mechanisms of action, quantitative data on their efficacy against a range of clinically relevant bacteria, a detailed experimental protocol for determining antimicrobial susceptibility, and visualizations to illustrate key concepts.

Mechanism of Action and Resistance

Both this compound and Cefoxitin are bactericidal agents that belong to the beta-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, bacterial cell lysis.

This compound , a long-acting cephalosporin, demonstrates good activity against a variety of Gram-positive and Gram-negative organisms.[1]

Cefoxitin , a cephamycin antibiotic, is distinguished by its notable stability against a wide range of beta-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics. This resistance to enzymatic degradation contributes to its broader spectrum of activity, particularly against certain Gram-negative bacteria and anaerobic organisms.[2][3]

Bacterial resistance to both agents can emerge through several mechanisms, including the production of beta-lactamases that can hydrolyze the beta-lactam ring, alterations in the target PBPs that reduce binding affinity, and changes in the outer membrane permeability of Gram-negative bacteria that limit drug entry.

Data Presentation: Comparative Antimicrobial Spectrum

The following table summarizes the in vitro activity of this compound and Cefoxitin against a selection of clinically significant bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested isolates. Lower MIC values are indicative of greater antimicrobial potency.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureusThis compound1.04.0
Cefoxitin2.04.0
Streptococcus pneumoniaeThis compound≤0.120.25
Cefoxitin0.51.0
Streptococcus pyogenesThis compound≤0.12≤0.12
Cefoxitin≤0.120.25
Gram-Negative Aerobes
Escherichia coliThis compound0.5>32
Cefoxitin4.016.0
Klebsiella pneumoniaeThis compound0.5>32
Cefoxitin4.016.0
Haemophilus influenzaeThis compound1.02.0
Cefoxitin2.04.0
Proteus mirabilisThis compound0.251.0
Cefoxitin8.016.0
Anaerobic Bacteria
Bacteroides fragilisThis compound>64>64
Cefoxitin16.032.0
Prevotella melaninogenicaThis compound>64>64
Cefoxitin0.52.0
Clostridium perfringensThis compound8.016.0
Cefoxitin2.04.0

Note: MIC values can vary depending on the testing methodology, geographic location of isolates, and the specific strains tested. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The following is a detailed protocol for the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of this compound and Cefoxitin at a high concentration in a suitable solvent.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well microtiter plates.

2. Procedure:

  • Serial Dilutions: Dispense 50 µL of sterile broth into each well of the microtiter plate. Add 50 µL of the antimicrobial stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations in a final volume of 50 µL per well.

  • Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only broth (no bacteria or antibiotic).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Growth is determined by observing turbidity or a pellet at the bottom of the well.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the comparative analysis of these antimicrobial agents.

AntimicrobialSpectrumComparison cluster_this compound This compound Spectrum cluster_cefoxitin Cefoxitin Spectrum cluster_no_activity Limited or No Activity Cefonicid_GP Gram-Positive Aerobes (e.g., Staphylococcus, Streptococcus) Both_Resistant MRSA, Enterococci, Pseudomonas aeruginosa Cefonicid_GN Many Gram-Negative Aerobes (e.g., E. coli, K. pneumoniae) Cefoxitin_GP Gram-Positive Aerobes Cefoxitin_GN Broad Gram-Negative Aerobes (including many beta-lactamase producers) Cefoxitin_Anaerobes Anaerobic Bacteria (e.g., Bacteroides fragilis) Cefonicid_Anaerobes Anaerobes (e.g., B. fragilis)

Caption: Comparative antimicrobial spectra of this compound and Cefoxitin.

MIC_Determination_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Antibiotic Dilutions prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End: MIC Value read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling_Pathway_Inhibition cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Cephalosporin This compound / Cefoxitin Cephalosporin->PBP Binds to and Inhibits

Caption: Mechanism of action of this compound and Cefoxitin.

References

Cefonicid's Bactericidal Efficacy Against Resistant Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a thorough evaluation of existing antibiotics against contemporary resistant pathogens. This guide provides a comparative analysis of the bactericidal activity of Cefonicid, a second-generation cephalosporin, against clinically significant resistant bacteria, namely Pseudomonas aeruginosa, Serratia marcescens, and Acinetobacter baumannii. Its performance is contrasted with modern therapeutic alternatives, supported by available experimental data.

Comparative Bactericidal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and comparator agents against the specified resistant pathogens. It is important to note that recent, direct comparative data for this compound against highly resistant modern strains of these organisms is limited due to its status as an older antibiotic. The data for this compound is largely based on historical literature and the known spectrum of activity for second-generation cephalosporins, which generally do not cover these challenging Gram-negative bacteria effectively. In contrast, substantial data exists for newer agents like ceftazidime-avibactam and meropenem-vaborbactam.

Table 1: Comparative MIC₅₀ and MIC₉₀ Data against Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound>64>64
Ceftazidime-avibactam28[1][2]
Meropenem-vaborbactam14

Table 2: Comparative MIC₅₀ and MIC₉₀ Data against Serratia marcescens

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound>64>64
Ceftazidime-avibactam0.120.5[3]
Meropenem-vaborbactam≤0.061[4]

Table 3: Comparative MIC₅₀ and MIC₉₀ Data against Acinetobacter baumannii

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound>64>64
Ceftazidime-avibactam3264[5]
Meropenem-vaborbactam32>32[6]

Experimental Protocols

The determination of an antibiotic's bactericidal activity is crucial for understanding its potential clinical efficacy. Standardized methods, such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental in this assessment.

Protocol for MIC and MBC Determination

This protocol outlines the broth microdilution method for determining the MIC and MBC of an antibiotic.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from an overnight culture on a suitable agar plate.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plate for bacterial growth.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, subculture a standardized volume (e.g., 10 µL) onto a suitable agar medium.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanisms of Resistance

Bacteria have evolved sophisticated mechanisms to resist the action of β-lactam antibiotics like this compound. Understanding these pathways is critical for the development of new therapeutic strategies. The primary mechanisms of resistance in the pathogens discussed include enzymatic degradation by β-lactamases, alterations in the drug target (Penicillin-Binding Proteins - PBPs), reduced drug entry through porin channels, and active removal of the drug via efflux pumps.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Porin Porin Channel Cefonicid_peri This compound Porin->Cefonicid_peri Res1 Reduced Permeability (Porin Mutation/Loss) Efflux Efflux Pump Cefonicid_ext This compound Efflux->Cefonicid_ext Res4 Active Efflux BetaLactamase β-Lactamase Inactive_this compound Inactive this compound BetaLactamase->Inactive_this compound Res2 Enzymatic Degradation PBP Penicillin-Binding Protein (PBP) Cell_Lysis Cell Lysis (Bactericidal Effect) PBP->Cell_Lysis Res3 Target Modification (Altered PBP) Cefonicid_ext->Porin Entry Cefonicid_peri->Efflux Efflux Cefonicid_peri->BetaLactamase Hydrolysis Cefonicid_peri->PBP Binding & Inhibition

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental Workflow for Bactericidal Activity Assessment

The following diagram illustrates a typical workflow for evaluating the bactericidal activity of an antibiotic against a panel of resistant pathogens.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis & Interpretation Pathogen Resistant Pathogen Isolation & Culture MIC MIC Determination (Broth Microdilution) Pathogen->MIC TimeKill Time-Kill Assay Pathogen->TimeKill Antibiotic Antibiotic Stock Preparation & Dilution Antibiotic->MIC Antibiotic->TimeKill MBC MBC Determination (Subculturing) MIC->MBC MIC_Data MIC Value Determination MIC->MIC_Data MBC_Data MBC Value Determination MBC->MBC_Data TimeKill_Data Time-Kill Curve Generation TimeKill->TimeKill_Data Comparison Comparative Analysis MIC_Data->Comparison MBC_Data->Comparison TimeKill_Data->Comparison

Caption: Workflow for assessing antibiotic bactericidal activity.

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Analysis of Cefonicid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the ongoing battle against microbial evolution. This guide provides an objective comparison of Cefonicid, a second-generation cephalosporin, with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

This compound's place in the beta-lactam family is defined by its spectrum of activity and its susceptibility to resistance mechanisms. Cross-resistance studies are crucial for predicting its efficacy against pathogens that have developed resistance to other beta-lactams. This guide synthesizes available data to offer a clear comparison of this compound's performance.

Comparative In Vitro Activity of this compound and Other Beta-Lactam Antibiotics

The in vitro activity of this compound compared to other beta-lactam antibiotics, such as other second-generation cephalosporins and first-generation cephalosporins, varies depending on the bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

AntibioticS. aureus (Oxacillin-Susceptible)E. coliK. pneumoniaeP. mirabilisEnterobacter spp.
This compound 2.04.04.02.0>64
Cefamandole 0.52.02.02.08.0
Cefoxitin 4.08.016.032.032.0
Cefazolin 0.54.04.04.032.0
Cephalothin 0.258.08.08.0>64
Data is presented as MIC₅₀ (μg/mL). This data is compiled from multiple sources for comparative purposes and may not represent a direct head-to-head study.
AntibioticS. aureus (Oxacillin-Susceptible)E. coliK. pneumoniaeP. mirabilisEnterobacter spp.
This compound 4.016.016.08.0>64
Cefamandole 1.08.08.08.0>64
Cefoxitin 8.032.0>64>64>64
Cefazolin 1.08.08.08.0>64
Cephalothin 0.516.016.016.0>64
Data is presented as MIC₉₀ (μg/mL). This data is compiled from multiple sources for comparative purposes and may not represent a direct head-to-head study.

Generally, this compound demonstrates comparable activity to cefamandole against many Gram-negative pathogens.[1] However, against Escherichia coli, some studies have shown cefuroxime to be more advantageous, with a lower percentage of resistant strains compared to this compound.[2] Against oxacillin-susceptible Staphylococcus aureus, this compound is generally less active than first-generation cephalosporins like cefazolin and cephalothin.[3] It is important to note that this compound shows no significant activity against methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides species.[1]

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is critical for understanding cross-resistance. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a broth medium.

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of each beta-lactam antibiotic at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.

  • Use sterile, purified water or a suitable solvent as specified by the manufacturer.

  • Aseptic technique should be maintained throughout the preparation. Filter-sterilization of the solutions is recommended.

2. Preparation of Microdilution Plates:

  • Use sterile 96-well microtiter plates.

  • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.

  • Add 100 µL of the appropriate 2x concentrated antibiotic stock solution to the first well of each row designated for that antibiotic.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.

3. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar medium, select several colonies of the test organism.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Inoculation of Microdilution Plates:

  • Inoculate each well of the microtiter plate with 100 µL of the standardized and diluted bacterial suspension, resulting in a final volume of 200 µL per well.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

5. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

6. Interpretation of Results:

  • Following incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

7. Quality Control:

  • Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the accuracy and reproducibility of the test.

Mechanisms of Beta-Lactam Resistance

Cross-resistance between beta-lactam antibiotics is primarily driven by a few key mechanisms employed by bacteria. Understanding these pathways is essential for interpreting susceptibility data and predicting the efficacy of different beta-lactams.

BetaLactam_Resistance cluster_ext Extracellular cluster_cell Bacterial Cell BetaLactam Beta-Lactam Antibiotic Porin Porin Channel BetaLactam->Porin Entry PBP Penicillin-Binding Protein (PBP) Porin->PBP Target Binding BetaLactamase Beta-Lactamase Enzyme Porin->BetaLactamase Encounter EffluxPump Efflux Pump Porin->EffluxPump Capture CellWall Cell Wall Synthesis PBP->CellWall Inhibition AlteredPBP Altered PBP HydrolyzedBetaLactam Inactive Antibiotic BetaLactamase->HydrolyzedBetaLactam Hydrolysis AlteredPBP->CellWall Continued Synthesis EffluxPump->BetaLactam Expulsion

Caption: Mechanisms of bacterial resistance to beta-lactam antibiotics.

The primary mechanisms of resistance to beta-lactam antibiotics include:

  • Enzymatic Degradation: The production of beta-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The stability of a beta-lactam antibiotic to different types of beta-lactamases is a key determinant of its spectrum of activity. This compound's stability to hydrolysis by beta-lactamases is similar to that of cefamandole.[1]

  • Alteration of Target Sites: Modifications in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of beta-lactam antibiotics, can reduce the binding affinity of the drug. This prevents the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can restrict the entry of beta-lactam antibiotics into the cell, thereby reducing their access to the PBPs.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport beta-lactam antibiotics out of the cell, preventing them from reaching their target PBPs in sufficient concentrations.

The interplay of these mechanisms determines the level of resistance and the potential for cross-resistance between different beta-lactam agents. For instance, a bacterium producing a broad-spectrum beta-lactamase may exhibit resistance to multiple cephalosporins, including this compound.

Experimental Workflow for Cross-Resistance Studies

To systematically evaluate cross-resistance, a structured experimental workflow is essential. The following diagram illustrates a typical workflow for such a study.

CrossResistance_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis StrainSelection Bacterial Strain Selection InoculumPrep Inoculum Standardization StrainSelection->InoculumPrep AntibioticPrep Antibiotic Stock Preparation MICTesting Broth Microdilution (MIC Determination) AntibioticPrep->MICTesting DiskDiffusion Disk Diffusion (Zone of Inhibition) AntibioticPrep->DiskDiffusion MediaPrep Growth Media Preparation MediaPrep->InoculumPrep InoculumPrep->MICTesting InoculumPrep->DiskDiffusion DataCollection MIC & Zone Diameter Measurement MICTesting->DataCollection DiskDiffusion->DataCollection MIC50_90 Calculation of MIC50 & MIC90 DataCollection->MIC50_90 ResistanceProfiling Resistance Profile Comparison DataCollection->ResistanceProfiling StatisticalAnalysis Statistical Analysis MIC50_90->StatisticalAnalysis ResistanceProfiling->StatisticalAnalysis Conclusion Conclusion StatisticalAnalysis->Conclusion Interpret Results

References

Evaluating the Post-Antibiotic Effect of Cefonicid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the post-antibiotic effect (PAE) of Cefonicid, a second-generation cephalosporin. Due to the limited availability of specific PAE data for this compound in published literature, this guide leverages data from comparable cephalosporins to contextualize its potential performance. The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. Understanding the PAE is crucial for optimizing dosing regimens and predicting the clinical efficacy of antibiotics.

Comparative Analysis of Post-Antibiotic Effect

While direct quantitative data on the PAE of this compound is scarce, the PAE of other cephalosporins, particularly second-generation agents like Cefoxitin and the frequently compared first-generation cephalosporin, Cefazolin, can provide valuable insights. Generally, β-lactam antibiotics, including cephalosporins, are known to exhibit a variable PAE. They typically demonstrate a significant PAE against Gram-positive cocci but a minimal or non-existent PAE against Gram-negative bacilli.

The following table summarizes the available PAE data for comparator cephalosporins against common bacterial pathogens. This data is intended to serve as a surrogate for estimating the potential PAE of this compound.

AntibioticBacterial StrainConcentration (x MIC)PAE Duration (hours)
Cefoxitin Bacteroides fragilis16x MIC3.1 - 3.4
Bacteroides thetaiotaomicron16x MIC1.2 - 2.3
Cefazolin Staphylococcus aureusNot Specified2 - 4[1]
General β-lactams Gram-positive cocciNot SpecifiedPresent
Gram-negative bacilliNot SpecifiedMinimal or absent

Experimental Protocols

The determination of the in vitro post-antibiotic effect is a critical experimental procedure in antimicrobial research. The following is a detailed methodology for conducting a standard PAE study.[2]

Objective: To determine the duration of persistent bacterial growth suppression after brief exposure to an antibiotic.

Materials:

  • Test antibiotic (e.g., this compound)

  • Bacterial isolate in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge

  • Sterile saline or broth for washing

  • Culture plates for viable counts

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 10^6 CFU/mL in a suitable broth medium.

  • Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic at a specific concentration (e.g., 4x or 8x the Minimum Inhibitory Concentration - MIC) for a defined period, typically 1-2 hours, in a shaking incubator. The control group is incubated under the same conditions without the antibiotic.

  • Removal of Antibiotic: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by centrifugation to pellet the bacteria, followed by washing the pellet with sterile saline or broth. The washing step is repeated to ensure complete removal of the antibiotic.

  • Regrowth Monitoring: The washed bacterial pellet is resuspended in fresh, pre-warmed antibiotic-free broth to the original volume. Both the test and control cultures are then incubated, and bacterial growth is monitored over time.

  • Data Collection: Bacterial growth is assessed at regular intervals by measuring the optical density (OD) using a spectrophotometer or by performing viable counts (colony-forming units per milliliter) through serial dilution and plating.

  • PAE Calculation: The PAE is calculated as the difference in time required for the antibiotic-exposed culture to increase by 1-log10 CFU/mL compared to the untreated control culture.[2] The formula is: PAE = T - C , where T is the time for the treated culture to grow by 1-log10, and C is the time for the control culture to grow by 1-log10.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the standard workflow for determining the in vitro post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring & Analysis start Start prep_culture Prepare Bacterial Culture (Logarithmic Phase) start->prep_culture split Split Culture (Test & Control) prep_culture->split expose_abx Expose Test Culture to Antibiotic split->expose_abx incubate_control Incubate Control (No Antibiotic) split->incubate_control centrifuge_wash Centrifuge & Wash Test Culture expose_abx->centrifuge_wash monitor_growth Monitor Regrowth (OD or Viable Counts) incubate_control->monitor_growth resuspend Resuspend in Fresh Medium centrifuge_wash->resuspend resuspend->monitor_growth calculate_pae Calculate PAE (T - C) monitor_growth->calculate_pae end End calculate_pae->end

Standard workflow for in vitro Post-Antibiotic Effect (PAE) determination.

References

A Comparative Analysis of In Vivo Efficacy: Cefonicid versus Cefamandole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of second-generation cephalosporins, both Cefonicid and Cefamandole have carved out significant roles in the management of various bacterial infections. This guide provides a detailed comparison of their in vivo efficacy, supported by data from clinical trials and pharmacokinetic studies. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview to inform clinical and research decisions.

Pharmacokinetic Profile: A Tale of Two Half-Lives

A key differentiator between this compound and Cefamandole lies in their pharmacokinetic profiles. This compound boasts a significantly longer half-life, which allows for a convenient once-daily dosing regimen. In contrast, Cefamandole's shorter half-life necessitates more frequent administration to maintain therapeutic serum concentrations.

Pharmacokinetic ParameterThis compoundCefamandole
Half-life (t½) ~4.4 - 4.63 hours[1]~1.0 - 1.5 hours (IM), ~0.45 - 1.2 hours (IV)[2][3]
Peak Serum Concentration (1g dose) 133 µg/mL (IV), 83 µg/mL (IM)[4]55 µg/mL (IV), 20 µg/mL (IM)[2][4]
Protein Binding ~98%~70%[2]
Urinary Excretion ~88% unchanged in 48 hours~90% in 6 hours[2]

Clinical Efficacy in Community-Acquired Pneumonia

Multiple studies have demonstrated that once-daily this compound is as safe and effective as Cefamandole administered four times a day for the treatment of community-acquired pneumonia.[4][5]

OutcomeThis compound (1g daily)Cefamandole (1g every 6h)
Clinical Response All patients responded clinically[4]Not explicitly stated, but implied positive response[4]
Bacteriological Eradication (H. influenzae or S. pneumoniae) 13 of 15 patients[4]6 of 7 patients[4]
Overall Clinical Success (Cured or Improved) 94%[5]94%[5]

Efficacy in Urinary Tract Infections

In the context of urinary tract infections (UTIs), this compound has shown comparable efficacy to Cefamandole, with the significant advantage of a once-daily dosing schedule.

Patient Population & Infection TypeThis compound Cure RateCefamandole Cure Rate
Men with Complicated UTIs 71%66%[6]
Women with Uncomplicated UTIs 84%82%[6]
Men with Uncomplicated UTIs 100% (9 patients)100% (5 patients)[6]

In Vitro Activity: A Look at the MICs

While the overall antibacterial spectrum of this compound and Cefamandole is similar, there are some nuances in their in vitro activity against specific pathogens.[7] this compound has demonstrated good activity against Haemophilus influenzae.[4] However, its activity against Staphylococcus aureus is considered inferior to that of Cefamandole.

OrganismThis compound MIC (µg/mL)Cefamandole MIC (µg/mL)
Haemophilus influenzae (β-lactamase-negative) 0.5 (MIC90)[4]Data not available in provided search results
Haemophilus influenzae (β-lactamase-positive) 2.0 (MIC90)[4]Data not available in provided search results
Streptococcus pneumoniae 1.6 (MIC50), 6.4 (MIC90)[4]Data not available in provided search results
Staphylococcus aureus Inferior to CefamandoleData not available in provided search results
Escherichia coli Similar to CefamandoleData not available in provided search results
Klebsiella pneumoniae Similar to CefamandoleEquivalent to Cefazolin[8]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for the key studies.

Community-Acquired Pneumonia Clinical Trial
  • Study Design: A randomized, controlled trial comparing the clinical efficacy and toxicity of this compound versus Cefamandole.[4]

  • Patient Population: Thirty-three patients with community-acquired pneumonia.[4]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or Cefamandole.[4]

  • Dosing Regimen:

    • This compound group: 1.0 g intravenously (IV) or intramuscularly (IM) every 24 hours.[4]

    • Cefamandole group: 1.0 g IV every 6 hours.[4]

  • Outcome Measures:

    • Clinical Response: Assessed based on the resolution of symptoms and signs of pneumonia.

    • Bacteriological Response: Determined by follow-up sputum cultures to document the eradication of the initial pathogen.

  • Laboratory Methods:

    • Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined for bacterial isolates.

Urinary Tract Infection Clinical Trial
  • Study Design: A randomized, double-blind comparison of this compound and Cefamandole.[6]

  • Patient Population: 147 hospitalized patients (105 men, 42 women) with urinary tract infections. Ninety-one of the men had complicated UTIs.[6]

  • Dosing Regimen:

    • This compound group: 1.0 g intravenously every 24 hours.[6]

    • Cefamandole group: 1.0 g intravenously every 6 hours.[6]

  • Outcome Measures:

    • Bacteriological Response: Elimination of the etiologic pathogen from urine cultures.

    • Clinical Cure: Defined as the resolution of signs and symptoms of the UTI, coupled with a negative follow-up urine culture. Reinfection was also monitored post-therapy.[6]

Visualizing the Data

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Patient Patient with Community-Acquired Pneumonia Informed_Consent Informed Consent Obtained Patient->Informed_Consent Randomization Randomization (2:1 Ratio) Informed_Consent->Randomization Cefonicid_Arm This compound 1g every 24h Randomization->Cefonicid_Arm Cefamandole_Arm Cefamandole 1g every 6h Randomization->Cefamandole_Arm Clinical_Eval Clinical Evaluation (Symptom Resolution) Cefonicid_Arm->Clinical_Eval Bacteriological_Eval Bacteriological Evaluation (Sputum Culture) Cefonicid_Arm->Bacteriological_Eval Cefamandole_Arm->Clinical_Eval Cefamandole_Arm->Bacteriological_Eval Data_Analysis Data Analysis & Comparison Clinical_Eval->Data_Analysis Bacteriological_Eval->Data_Analysis Beta_Lactam_Mechanism Beta_Lactam Beta-Lactam Antibiotic (this compound/Cefamandole) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Bacterial Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Leads to

References

Comparative Cost-Effectiveness of Cefonicid in Research Applications: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate antimicrobial agents for in vitro and in vivo studies is a critical decision influenced by both efficacy and cost. This guide provides a detailed comparative analysis of the second-generation cephalosporin, Cefonicid, against its commonly used alternatives: Cefoxitin, Cefuroxime, and Cefotetan. The objective is to furnish researchers with the necessary data to make informed, cost-effective decisions for their experimental needs.

Executive Summary

This compound presents a potentially cost-effective option for specific research applications, particularly in studies where its unique pharmacokinetic profile of a long half-life can be leveraged. While its in vitro activity against certain key pathogens may be comparable to or slightly less potent than some alternatives, its lower cost per gram for research-grade material can offer significant budgetary advantages. This guide presents a comprehensive breakdown of cost, in vitro and in vivo efficacy, and detailed experimental protocols to aid in the selection process.

Data Presentation: At-a-Glance Comparison

The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that prices for research-grade antibiotics can vary between suppliers and are subject to change. The in vitro efficacy data, represented by Minimum Inhibitory Concentration (MIC) values, are compiled from various studies and should be considered representative rather than absolute, as values can differ based on the specific bacterial strain and testing methodology.

Table 1: Comparative Cost of Research-Grade Cephalosporins
AntibioticSupplier Example Price (per 1 gram)Notes
This compound Sodium $396.75[1]
Cefoxitin Sodium $248.55[2]Another supplier lists it at €147.90
Cefotetan ~$265.65Price can vary significantly based on quantity and supplier.
Cefuroxime Not readily available in 1g research-grade quantitiesPricing is often for bulk quantities (e.g., per metric ton) or for the oral form (Cefuroxime Axetil) in per-tablet prices, making direct comparison difficult.
Table 2: Comparative In Vitro Efficacy (MIC90 in µg/mL) Against Key Bacterial Strains
OrganismThis compoundCefoxitinCefuroximeCefotetan
Staphylococcus aureusSimilar to Cefoxitin[3]16Less active than first-generation cephalosporinsLess active than first-generation cephalosporins
Escherichia coliResistant (11.2% of strains)[4]>160.4% of strains resistant[4]More potent than Cefoxitin and Cefuroxime[5]
Klebsiella pneumoniaeSimilar to Cefamandole8Similar to CefamandoleSimilar to Cefotaxime[5]
Haemophilus influenzaeActive[3]Less susceptible than Cefuroxime[6]0.5[7]
Bacteroides fragilisInactive[3]32[8]Less susceptible than Cefoxitin[6]64[8]

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data is synthesized from multiple sources and variations exist.

In Vivo Efficacy

Direct comparative in vivo studies across all four cephalosporins in a single animal model are limited. However, available research provides some insights:

  • This compound: Has demonstrated efficacy in animal models of wound infection against S. aureus and E. coli[9]. Its long half-life allows for single-dose prophylactic effectiveness, which can be a cost-saving advantage in relevant research models[10][11].

  • Cefoxitin: Has shown efficacy in murine models of polymicrobial infections and urinary tract infections caused by E. coli[2][9].

  • Cefuroxime: Exhibits good protective effects in animal models against a wide range of bacteria, including beta-lactamase-producing strains[12][13]. It is particularly effective against H. influenzae infections[14].

  • Cefotetan: Has been shown to be as effective as Cefoxitin in treating intra-abdominal infections in clinical trials, suggesting comparable in vivo efficacy against relevant pathogens[15].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are standard protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Antibiotic Solutions: Prepare stock solutions of each cephalosporin in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating and Incubation: Spread the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar). Incubate the plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (typically a 3-log10 reduction).

In Vivo Murine Infection Model (General Protocol)
  • Animal Acclimatization: House mice in a controlled environment for a specified period before the experiment to allow for acclimatization.

  • Infection: Induce infection through a relevant route of administration (e.g., intraperitoneal, intravenous, or thigh infection) with a standardized inoculum of the bacterial strain of interest. The inoculum size should be predetermined to cause a consistent and measurable infection.

  • Treatment: Administer the test cephalosporins (this compound and comparators) at various doses and schedules via an appropriate route (e.g., subcutaneous or intraperitoneal injection). Include a vehicle control group.

  • Outcome Measures: At predetermined time points, assess the bacterial burden in target organs (e.g., spleen, liver, or thigh muscle) by homogenizing the tissue and performing quantitative culture. Other outcome measures can include survival rates and clinical signs of illness.

  • Data Analysis: Compare the bacterial loads or survival rates between the different treatment groups and the control group to determine the in vivo efficacy of each antibiotic.

Mandatory Visualizations

Mechanism of Action of Second-Generation Cephalosporins

Second-generation cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.

cluster_bacterium Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Cell Wall Synthesis Peptidoglycan Cross-linking Cephalosporin->Cell Wall Synthesis Inhibits PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Wall Weakening & Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Mechanism of Action of Cephalosporins
Experimental Workflow for MIC and MBC Determination

The following workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibiotic.

Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antibiotic Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Subculture from Clear Wells Subculture from Clear Wells Read MIC->Subculture from Clear Wells No visible growth End End Read MIC->End Visible growth Incubate Agar Plates Incubate Agar Plates Subculture from Clear Wells->Incubate Agar Plates Determine MBC Determine MBC Incubate Agar Plates->Determine MBC Determine MBC->End

Workflow for MIC and MBC Assays
Logical Relationship for a Preclinical Cost-Effectiveness Analysis

This diagram illustrates the decision-making process for selecting a cost-effective antibiotic in a preclinical research setting.

Define Research Question Define Research Question Identify Antibiotic Alternatives Identify Antibiotic Alternatives Define Research Question->Identify Antibiotic Alternatives Determine Cost per Unit Determine Cost per Unit Identify Antibiotic Alternatives->Determine Cost per Unit Assess In Vitro Efficacy (MIC/MBC) Assess In Vitro Efficacy (MIC/MBC) Identify Antibiotic Alternatives->Assess In Vitro Efficacy (MIC/MBC) Analyze Data Analyze Data Determine Cost per Unit->Analyze Data Conduct In Vivo Efficacy Studies Conduct In Vivo Efficacy Studies Assess In Vitro Efficacy (MIC/MBC)->Conduct In Vivo Efficacy Studies Conduct In Vivo Efficacy Studies->Analyze Data Calculate Cost per Effective Dose Calculate Cost per Effective Dose Analyze Data->Calculate Cost per Effective Dose Decision Select Most Cost-Effective Antibiotic Calculate Cost per Effective Dose->Decision

Preclinical Antibiotic Cost-Effectiveness Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefonicid
Reactant of Route 2
Reactant of Route 2
Cefonicid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。